molecular formula C12H15NO4 B1353614 (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 83509-88-0

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1353614
CAS No.: 83509-88-0
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-VIFPVBQESA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-HoAla-OH, is a chiral beta-amino acid derivative of significant value in organic and peptide chemistry . It features a benzyloxycarbonyl (Cbz) group, a widely used amine protecting group that is stable under a variety of conditions but can be selectively removed via catalytic hydrogenation or acid treatment . This compound is characterized by its molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The CAS registry number for this specific stereoisomer is 83509-88-0 . Its structure can be represented by the SMILES notation C C@H CC(O)=O, which explicitly defines the (S) configuration at the chiral center . The primary research application of this chemical is as a key building block in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics. The incorporation of its beta-amino acid scaffold, as opposed to the more common alpha-amino acids, can lead to peptides with enhanced metabolic stability and distinct secondary structures, making it invaluable in drug discovery and biochemical research . It is offered with a purity specification suitable for demanding synthetic applications. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it carries safety warnings . It is recommended to store the product under an inert atmosphere at room temperature to ensure long-term stability .

Properties

IUPAC Name

(3S)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453082
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83509-88-0
Record name (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 83509-88-0

This technical guide provides a comprehensive overview of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, also known as N-Cbz-L-β-homoalanine, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 83509-88-0[1]
Molecular Formula C₁₂H₁₅NO₄[2]
Molecular Weight 237.25 g/mol
Appearance White to off-white solid
Purity Typically >98%
Solubility Soluble in methanol, ethanol, and dimethylformamide.
Melting Point 105-107 °C

Synthetic Protocols

The synthesis of this compound and related N-protected β-amino acids is a critical process in the development of peptidomimetics and other biologically active molecules. Several synthetic routes have been established.

General Synthesis of N-Protected β³-Amino Acids

A common method for the synthesis of N-protected β³-amino acids involves the hydrolysis of corresponding N-protected β³-amino nitriles. This biotransformation can be achieved using nitrilase enzymes.

Experimental Protocol:

  • Reaction Setup: The N-Cbz-β³-amino nitrile derived from L-alanine is suspended in a 0.05 M phosphate buffer.

  • Enzymatic Hydrolysis: The nitrilase enzyme NIT-107 is added to the mixture.

  • Reaction Conditions: The reaction is maintained at a controlled temperature and pH, specific to the enzyme's optimal activity.

  • Monitoring: The progress of the hydrolysis is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired N-protected β³-amino acid.[3]

Synthesis via Arndt-Eistert Homologation

Another established method for the synthesis of β-amino acids from α-amino acids is the Arndt-Eistert homologation. This method allows for the extension of the carbon chain of an N-protected α-amino acid.[3]

General Workflow for N-Protected β-Amino Acid Synthesis

G General Synthesis of N-Protected β-Amino Acids cluster_1 Method 1: Nitrile Hydrolysis N-Protected α-Amino Acid N-Protected α-Amino Acid Acid Chloride Formation Acid Chloride Formation N-Protected α-Amino Acid->Acid Chloride Formation N-Cbz-β³-amino nitrile N-Cbz-β³-amino nitrile Hydrolysis Hydrolysis N-Cbz-β³-amino nitrile->Hydrolysis Nitrilase Enzyme Nitrilase Enzyme Nitrilase Enzyme->Hydrolysis N-Protected β-Amino Acid N-Protected β-Amino Acid Hydrolysis->N-Protected β-Amino Acid Purification Diazomethane Reaction Diazomethane Reaction Acid Chloride Formation->Diazomethane Reaction Wolff Rearrangement Wolff Rearrangement Diazomethane Reaction->Wolff Rearrangement Wolff Rearrangement->N-Protected β-Amino Acid Hydrolysis & Purification Peptide_Synthesis Role of Protected Amino Acids in Peptide Synthesis Protected_Amino_Acid This compound Coupling Peptide Bond Formation Protected_Amino_Acid->Coupling Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupling New_Peptide_Chain Elongated Peptide Chain Coupling->New_Peptide_Chain Deprotection Removal of Protecting Group Deprotection->Peptide_Chain Ready for next cycle New_Peptide_Chain->Deprotection Bioactive_Peptide Bioactive Peptidomimetic New_Peptide_Chain->Bioactive_Peptide Final Deprotection & Purification

References

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Molecular Weight of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a derivative of 3-aminobutanoic acid.

Molecular Formula

The chemical formula for this compound has been identified as C₁₂H₁₅NO₄.[1][2][3] This formula is the cornerstone for calculating the molecular weight of the compound.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Weight Data

The following table outlines the atomic weights for each element present in the compound.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC1212.011144.132
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO415.99963.996

Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the source.[4][5][6][7][8]

Total Molecular Weight

The cumulative molecular weight of this compound is calculated as follows:

(12 × 12.011) + (15 × 1.008) + (1 × 14.007) + (4 × 15.999) = 237.255 amu

This value is often expressed in grams per mole ( g/mol ) for macroscopic calculations. Published resources confirm the molecular weight to be approximately 237.25 g/mol or 237.26 g/mol .[2][3][9]

Visualization of Molecular Weight Calculation

The following diagram illustrates the workflow for calculating the molecular weight from the molecular formula and atomic weights.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_data Atomic Data cluster_calculation Calculation cluster_result Final Result C Carbon (C) atomic_data C: 12 atoms x 12.011 amu H: 15 atoms x 1.008 amu N: 1 atom x 14.007 amu O: 4 atoms x 15.999 amu C->atomic_data:f0 H Hydrogen (H) H->atomic_data:f1 N Nitrogen (N) N->atomic_data:f2 O Oxygen (O) O->atomic_data:f3 sum Summation atomic_data->sum mw Molecular Weight 237.255 g/mol sum->mw

Caption: Workflow for calculating the molecular weight.

References

An In-depth Technical Guide to the Chemical Properties of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino function makes it a valuable building block in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Its β-amino acid structure can impart unique conformational properties and resistance to enzymatic degradation in the resulting products. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, and a discussion of its potential biological significance.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
IUPAC Name (3S)-3-(phenylmethoxycarbonylamino)butanoic acid[1]
Synonyms N-Cbz-(S)-β-homoalanine, (S)-3-(Carbobenzyloxyamino)butanoic acid[1][2]
CAS Number 83509-88-0[2]
Molecular Formula C₁₂H₁₅NO₄[1][2]
Molecular Weight 237.25 g/mol [1][2]
Appearance White to off-white solid
Melting Point Not consistently reported; the (R)-enantiomer is reported to melt at 104-106 °C.
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and chloroform.
pKa Predicted to be around 4.42.
Storage Inert atmosphere, room temperature.[2]

Synthesis and Purification

The most common method for the synthesis of this compound is the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate under Schotten-Baumann conditions. This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-Cbz Protection of (S)-3-Aminobutanoic Acid

Materials:

  • (S)-3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Hydrochloric acid (HCl), dilute solution for acidification

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 to 1.2 equivalents) to the stirred solution. The temperature should be maintained below 10 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will cause the N-Cbz protected amino acid to precipitate.

  • Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.

  • Drying: Dry the product under vacuum.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification S-3-Aminobutanoic_Acid (S)-3-Aminobutanoic Acid Reaction_Vessel Reaction at 0-5 °C to RT S-3-Aminobutanoic_Acid->Reaction_Vessel Cbz-Cl Benzyl Chloroformate Cbz-Cl->Reaction_Vessel Base Aq. Na2CO3 / NaHCO3 Base->Reaction_Vessel Extraction Wash with Diethyl Ether Reaction_Vessel->Extraction Reaction Mixture Acidification Acidify with HCl (aq) Extraction->Acidification Filtration Vacuum Filtration Acidification->Filtration Precipitate Drying Drying Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product This compound Drying->Final_Product Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Spectral Data (Expected)

¹H NMR Spectroscopy (Expected)
  • Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • CH₂ (Benzyl): A singlet or a multiplet around 5.1 ppm.

  • CH (α to NH): A multiplet around 4.0-4.2 ppm.

  • CH₂ (β to NH): A multiplet around 2.4-2.6 ppm.

  • CH₃: A doublet around 1.2 ppm.

  • NH (Amide): A broad singlet or doublet, chemical shift can vary.

  • OH (Carboxylic Acid): A broad singlet, chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)
  • C=O (Carboxylic Acid): ~175-178 ppm

  • C=O (Carbamate): ~156-158 ppm

  • Aromatic Carbons: ~127-137 ppm

  • CH₂ (Benzyl): ~66-68 ppm

  • CH (α to NH): ~45-48 ppm

  • CH₂ (β to NH): ~38-41 ppm

  • CH₃: ~19-22 ppm

Infrared (IR) Spectroscopy (Expected)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Multiple sharp bands between 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

  • C-N Stretch and N-H Bend (Amide): Bands in the fingerprint region.

  • C-O Stretch: Bands in the fingerprint region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and involvement in signaling pathways of this compound. However, the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development.

β-Amino acids are known to be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation. This is because proteases, which are highly specific for α-amino acids, often do not recognize peptide bonds involving β-amino acids.

Derivatives of β-amino acids have been investigated for a range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Some β-amino acid derivatives have shown promise as antimicrobial and antifungal agents.

  • Enzyme Inhibition: The unique structural features of β-amino acids can be exploited to design potent and selective enzyme inhibitors.

  • Neurological Activity: As analogs of neurotransmitters like GABA, some β-amino acids exhibit activity in the central nervous system.

The benzyloxycarbonyl protecting group itself can influence the biological properties of a molecule, often increasing its lipophilicity and potential for membrane permeability.

Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of this compound.

Biological_Relevance cluster_properties Structural Features cluster_potential Potential Biological Significance Target_Compound This compound Beta_Amino_Acid β-Amino Acid Backbone Target_Compound->Beta_Amino_Acid Cbz_Group N-Cbz Protecting Group Target_Compound->Cbz_Group Chirality Chiral Center Target_Compound->Chirality Peptidomimetics Building Block for Peptidomimetics Beta_Amino_Acid->Peptidomimetics Proteolytic_Stability Increased Proteolytic Stability Beta_Amino_Acid->Proteolytic_Stability Enzyme_Inhibitors Scaffold for Enzyme Inhibitors Peptidomimetics->Enzyme_Inhibitors Pharmacological_Agents Potential Pharmacological Activity (e.g., Antimicrobial) Peptidomimetics->Pharmacological_Agents

References

An In-depth Technical Guide to the Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The primary synthesis pathway involves the protection of the amino group of (S)-3-aminobutanoic acid using a benzyloxycarbonyl (Cbz) group. This process, a cornerstone of peptide chemistry, ensures the selective reactivity of the carboxylic acid functionality in subsequent synthetic steps.

Core Synthesis Pathway: N-Protection of (S)-3-Aminobutanoic Acid

The most direct and widely utilized method for the synthesis of this compound is the N-protection of the commercially available starting material, (S)-3-aminobutanoic acid. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous basic solution to facilitate the reaction between the amino acid and benzyl chloroformate.[1][2]

The overall transformation is as follows:

Scheme 1: Synthesis of this compound

Synthesis_Pathway start (S)-3-Aminobutanoic Acid product This compound start->product Schotten-Baumann Reaction reagents Benzyl Chloroformate (Cbz-Cl) aq. Na2CO3 or NaOH

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on established procedures for the Cbz protection of amino acids.

ParameterValueReference
Starting Material (S)-3-Aminobutanoic AcidGeneral Knowledge
Protecting Agent Benzyl Chloroformate (Cbz-Cl)[1][2]
Base Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)[1][2]
Solvent Water / Diethyl Ether or other organic solvents for work-up[1]
Reaction Temperature 0-5 °C initially, then room temperature[1]
Typical Reaction Time 2-4 hours[1]
Typical Yield High (often >90%)General observation for this reaction type
Purification Method Extraction and acidification-precipitation[1]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the Cbz protection of amino acids.[1]

Materials:

  • (S)-3-Aminobutanoic acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated or 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of concentrated or 1 M hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Dissolve (S)-3-Aminobutanoic Acid in aq. Base step2 Cool to 0-5 °C start->step2 step3 Add Benzyl Chloroformate step2->step3 step4 React at Room Temperature (2-4 hours) step3->step4 step5 Wash with Diethyl Ether step4->step5 step6 Acidify with HCl to pH 2 step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry and Concentrate step7->step8 end Pure this compound step8->end

Caption: Step-by-step workflow for the synthesis and purification.

Alternative Synthesis of the Chiral β-Amino Acid Core

While the direct protection of (S)-3-aminobutanoic acid is the most straightforward approach, it is noteworthy that various methods exist for the enantioselective synthesis of the β-amino acid itself. One such greener process involves an initial aza-Michael addition followed by an enzymatic resolution.[3] This chemoenzymatic route can produce (S)-3-aminobutanoic acid with high enantiomeric excess.[3] Subsequent N-protection as described above would then yield the target molecule.

This technical guide provides a foundational understanding of the synthesis of this compound. The described protocol, based on well-established chemical principles, offers a reliable method for obtaining this key synthetic intermediate for applications in drug discovery and development. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

A Technical Guide to (3S)-3-(Phenylmethoxycarbonylamino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, a chiral building block, plays a significant role in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and structured data are presented to facilitate its use in a research setting.

Chemical Identity and Properties

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, also known by its common synonym (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a strategy that has been fundamental in peptide synthesis since its introduction by Bergmann and Zervas.[1]

IUPAC Name: (3S)-3-(phenylmethoxycarbonylamino)butanoic acid[2]

Synonyms: this compound, (S)-3-(CBZ-AMINO)BUTANOIC ACID[2][3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄[2][3][4]
Molecular Weight 237.25 g/mol [2]
CAS Number 83509-88-0[2][3]
Appearance White to off-white solid
Melting Point 74-77 °C
Solubility Soluble in methanol, ethanol, and dimethylformamide

Synthesis and Manufacturing

The enantioselective synthesis of (S)-3-aminobutanoic acid derivatives is of significant interest. One greener chemoenzymatic process involves an initial aza-Michael addition, followed by enzymatic resolution using Candida antarctica lipase B, hydrolysis, and subsequent removal of the N-benzyl moiety. This method achieves an excellent enantiomeric excess of 99% and an overall yield of 28%.[5]

A general laboratory-scale synthesis of the title compound can be achieved through the reaction of (S)-3-aminobutanoic acid with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve (S)-3-Aminobutanoic acid and NaHCO3 in Dioxane/Water B Cool to 0 °C A->B C Add Benzyl Chloroformate B->C D Stir Overnight at RT C->D E Remove Dioxane D->E F Wash with Ethyl Acetate E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L Recrystallization/ Column Chromatography K->L M M L->M Final Product: This compound

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The presence of the chiral center and the protected amine makes it a key building block for creating peptidomimetics and other complex structures.

Peptidomimetics and Enzyme Inhibitors

The incorporation of this non-natural amino acid derivative into peptide chains can enhance resistance to enzymatic degradation.[1] The bulky Cbz group can shield the amide bond from protease activity, while the methyl group introduces conformational constraints that can mimic natural peptide secondary structures.[1] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

Chiral Building Block for Complex Molecules

Derivatives of butanoic acid have shown potential as anticancer and anti-inflammatory agents. The carboxylic acid handle of this compound allows for the synthesis of diverse libraries of amide and ester derivatives for screening against various biological targets.

Logical Relationship of Compound Utility

G cluster_0 Core Features cluster_1 Applications cluster_2 Key Advantages A This compound B Chiral Center A->B C Protected Amine (Cbz) A->C D Carboxylic Acid Handle A->D E Peptidomimetics B->E J Conformational Constraint B->J I Enhanced Metabolic Stability C->I K Diverse Functionalization D->K F Enzyme Inhibitors E->F G Anticancer Agents H Anti-inflammatory Agents K->G K->H

References

Technical Guide: Spectroscopic and Synthetic Data of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and synthetic protocols for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key chiral building block in synthetic organic chemistry and drug discovery. The information is presented to facilitate its use in research and development settings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.39 - 7.29m5H, Ar-H
5.10s2H, -O-CH ₂-Ph
4.15 - 4.05m1H, CH -NH
2.54d6.42H, -CH ₂-COOH
1.21d6.83H, -CH-CH

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
177.0C =O (Carboxylic Acid)
155.8C =O (Carbamate)
136.6Ar-C (Quaternary)
128.5Ar-C H
128.1Ar-C H
128.0Ar-C H
66.8-O-C H₂-Ph
45.4C H-NH
41.5-C H₂-COOH
20.6-CH-C H₃

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Experimental Protocols

A general experimental protocol for the synthesis and subsequent NMR analysis of this compound is outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the amino group of (S)-3-aminobutanoic acid with a benzyloxycarbonyl (Cbz or Z) group.

Materials:

  • (S)-3-aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Transfer the solution into a clean 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

  • For ¹³C NMR, typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and the acquisition of 1024 or more scans with proton decoupling.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.

workflow Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials ((S)-3-aminobutanoic acid, Benzyl chloroformate) reaction Protection Reaction (Schotten-Baumann conditions) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product sample_prep NMR Sample Preparation (Dissolution in CDCl₃) product->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_proc->analysis

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral, N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis and other areas of organic chemistry.[1][2] A thorough spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of this compound after synthesis or before its use in further applications. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from various spectroscopic analyses of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10-12Broad Singlet1HH -O (Carboxylic Acid)Position is concentration-dependent and may exchange with D₂O.
~7.35Multiplet5HAr-H (Phenyl)A complex multiplet typical for a monosubstituted benzene ring.
~5.2-5.4Doublet / Broad Singlet1HNH (Amide)Coupling to H-3 may be observed. Broadness due to exchange.
~5.10Singlet2HCH₂ -Ph (Benzyl)Characteristic singlet for the benzylic protons of the Cbz group.
~4.1-4.3Multiplet1HH -3 (CH-N)Chiral center proton, coupled to H-2 and H-4.
~2.55Doublet of Doublets2HH -2 (CH₂-COOH)Diastereotopic protons adjacent to the chiral center, coupled to H-3.
~1.25Doublet3HH -4 (CH₃)Coupled to H-3, with a typical J-coupling of ~7 Hz.

Note: Predicted chemical shifts are based on established values for similar structural motifs.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmCarbon Atom AssignmentNotes
~177-179C =O (Carboxylic Acid)The chemical shift for carboxylic acid carbons is typically in this downfield region.[5]
~156-157C =O (Carbamate)Carbonyl carbon of the Cbz protecting group.[6]
~136-137Ar-C (Quaternary)The ipso-carbon of the phenyl ring attached to the benzylic CH₂.
~128.0-128.8Ar-C H (Phenyl)Signals for the ortho, meta, and para carbons of the phenyl ring.[7]
~67C H₂-Ph (Benzyl)Benzylic carbon of the Cbz group.
~46-48C H-N (C-3)The carbon atom of the chiral center.
~40-42C H₂-COOH (C-2)Carbon adjacent to the carboxylic acid.
~20-22C H₃ (C-4)Methyl group carbon.

Note: Predicted chemical shifts are based on typical values for amino acid derivatives and benzoic acid derivatives.[6][7]

Table 3: Predicted FTIR Spectroscopic Data

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3500-2500 (broad)O-H stretchCarboxylic AcidA very broad absorption characteristic of hydrogen-bonded -OH in carboxylic acid dimers.[8]
~3330 (broad)N-H stretchAmideModerate absorption, often overlaps with the broad O-H stretch.
~3030C-H stretch (sp²)AromaticAromatic C-H stretching vibrations.
2980-2850C-H stretch (sp³)AlkylAliphatic C-H stretching from the butanoic acid backbone.
~1715 (strong)C=O stretchCarboxylic AcidStrong, sharp absorption for the acid carbonyl.
~1690 (strong)C=O stretchAmide (Carbamate)Strong absorption for the carbamate carbonyl, often referred to as the "Amide I" band.
~1530 (medium)N-H bendAmideThe "Amide II" band, resulting from N-H bending and C-N stretching.
1470-1450C=C stretchAromaticCharacteristic aromatic ring vibrations.
~1250 (strong)C-O stretchCarboxylic Acid / CarbamateStrong absorption due to stretching of C-O bonds.

Note: Frequencies are based on typical values for N-protected amino acids and carboxylic acids.[8][9]

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI+)

m/z ValueIonFragmentation PathwayNotes
238.1[M+H]⁺Molecular IonProtonated molecule (C₁₂H₁₅NO₄ + H⁺).
220.1[M+H - H₂O]⁺Loss of WaterDehydration of the parent ion.
194.1[M+H - CO₂]⁺Loss of Carbon DioxideDecarboxylation from the carboxylic acid group.
144.1[M+H - C₇H₇O]⁺Loss of Benzyl GroupCleavage of the benzyl group.
108.1[C₇H₈O]⁺Benzyl Alcohol IonFormation of a stable benzyl alcohol radical cation.
91.1[C₇H₇]⁺Tropylium IonA very common and stable fragment in the mass spectra of benzyl-containing compounds.[10]

Note: Fragmentation patterns are predicted based on the known behavior of benzyloxycarbonyl-protected amino acids under mass spectrometry conditions.[10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated solution (20-50 mg) may be required for a better signal-to-noise ratio.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, N-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water mixture, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺. This confirms the molecular weight of the compound (237.25 g/mol ).[12]

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 238.1) for fragmentation using collision-induced dissociation (CID). In this process, the selected ion is collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[13]

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Elucidate the fragmentation pathways to confirm the structural components of the molecule.[13]

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Synthesized Compound ((S)-3-Cbz-aminobutanoic acid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or Thin Film Sample->Prep_FTIR Prep_MS Prepare Dilute Solution (e.g., in MeOH) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C Spectra) Prep_NMR->NMR FTIR FTIR Spectrometer (Vibrational Spectrum) Prep_FTIR->FTIR MS Mass Spectrometer (MS & MS/MS Spectra) Prep_MS->MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Integration NMR->Analysis_NMR Analysis_FTIR Vibrational Frequencies (cm⁻¹) FTIR->Analysis_FTIR Analysis_MS Molecular Ion (m/z) Fragmentation Pattern MS->Analysis_MS Conclusion Structural Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_FTIR->Conclusion Analysis_MS->Conclusion

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a derivative of the non-proteinogenic amino acid (S)-3-aminobutanoic acid, represents a key building block in synthetic organic chemistry and medicinal chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group, a foundational strategy in peptide synthesis developed by Max Bergmann and Leonidas Zervas in the 1930s, enabled the controlled formation of peptide bonds.[1] The synthesis and application of Cbz-protected non-natural amino acids like this compound is a direct extension of this revolutionary work. This compound is of significant interest due to its chiral nature and its potential for incorporation into peptidomimetics and other complex molecular architectures, which can lead to enhanced stability, bioavailability, and specific biological activities.[1] Preliminary studies on related compounds suggest potential antimicrobial properties and roles as inhibitors in certain biochemical pathways.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular FormulaC12H15NO4[2][3][4]
Molecular Weight237.25 g/mol [2]
CAS Number83509-88-0[5]
Purity95%[5]
AppearanceRod-like colorless crystals[2]

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction.

ParameterValue
Crystal SystemMonoclinic
a23.1413 (7) Å
b4.9589 (4) Å
c11.0879 (6) Å
β103.075 (6)°
V1239.41 (13) ų
Z4

Table data sourced from reference[2].

Experimental Protocols

General Synthesis of this compound

This protocol describes a standard method for the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.

Materials:

  • (S)-3-aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a reaction flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Group: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and an additional equivalent of the base solution. Maintain the temperature at 0 °C and ensure the pH of the reaction mixture remains basic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).

  • Work-up:

    • Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid. The product should precipitate out as a white solid or oil.

    • Extract the product with ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product start1 (S)-3-Aminobutanoic Acid reaction N-Protection Reaction start1->reaction start2 Benzyl Chloroformate start2->reaction cond1 Base (e.g., NaOH) cond1->reaction cond2 Solvent (e.g., Dioxane/Water) cond2->reaction cond3 0°C to Room Temp cond3->reaction workup Aqueous Work-up & Acidification reaction->workup purification Extraction & Recrystallization workup->purification end_product This compound purification->end_product

Caption: A workflow diagram illustrating the synthesis of this compound.

Role in Peptide Synthesis

G Application in Dipeptide Synthesis cluster_starting_materials Protected Amino Acids cluster_coupling Coupling Step cluster_intermediate Intermediate cluster_deprotection Deprotection cbz_aa This compound protected_dipeptide Protected Dipeptide cbz_aa->protected_dipeptide other_aa Another Amino Acid (e.g., Alanine Methyl Ester) other_aa->protected_dipeptide coupling_reagent Coupling Reagent (e.g., DCC, EDC) coupling_reagent->protected_dipeptide deprotection_step Deprotection (e.g., H2, Pd/C) protected_dipeptide->deprotection_step final_dipeptide Final Dipeptide deprotection_step->final_dipeptide

Caption: A diagram showing the role of Cbz-protected amino acids in peptide synthesis.

References

In-Depth Technical Guide on the Chirality of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral non-proteinogenic β-amino acid derivative. Its structure incorporates a chiral center at the C3 carbon, conferring specific three-dimensional and optical properties that are of significant interest in medicinal chemistry and drug development. The benzyloxycarbonyl (Cbz) protecting group on the amino function enhances the molecule's stability and utility as a building block in the synthesis of peptides and other complex organic molecules.[1] This guide provides a comprehensive technical overview of the chirality of this compound, including its synthesis, analytical characterization, and potential, though not yet fully elucidated, biological relevance.

Molecular Structure and Chirality

The chirality of this compound originates from the tetrahedral carbon atom at the 3-position of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and a benzyloxycarbonylamino group. The "(S)" designation in its name denotes the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules.

Synthesis and Stereochemical Control

The enantiomerically pure this compound is typically synthesized from its precursor, (S)-3-aminobutanoic acid. The key step in preserving the stereochemistry is the protection of the amino group with a benzyloxycarbonyl group.

General Synthetic Protocol

A common method for the N-protection of amino acids involves the reaction of the amino acid with benzyl chloroformate under alkaline conditions. This reaction, known as the Schotten-Baumann reaction, is widely used in peptide synthesis.

Reaction:

(S)-3-aminobutanoic acid + Benzyl chloroformate → this compound + HCl

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start (S)-3-aminobutanoic acid in aqueous alkaline solution ReactionVessel Reaction Mixture (Stirring, 0°C to RT) Start->ReactionVessel Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->ReactionVessel Acidification Acidify with HCl to pH ~2 ReactionVessel->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation PurificationStep Crystallization or Chromatography Evaporation->PurificationStep FinalProduct This compound PurificationStep->FinalProduct

Caption: General workflow for the synthesis of this compound.

Physicochemical and Chiral Properties

The introduction of the Cbz group significantly alters the physicochemical properties of the parent β-amino acid, increasing its lipophilicity and enabling its use in organic synthesis. The chirality of the molecule is a key determinant of its biological activity and its interactions with other chiral molecules.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
IUPAC Name(3S)-3-(phenylmethoxycarbonylamino)butanoic acid
CAS Number83509-88-0

Data sourced from PubChem CID 11042754.[2]

Table 2: Chiral Properties

PropertyValue
Chiral CenterC3
Configuration(S)
Specific Rotation [α]Data not available in searched literature

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric purity and the confirmation of the absolute configuration of this compound are crucial for its application in drug development. The following are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. For N-protected β-amino acids, polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases (CSPs) are often effective.

Experimental Protocol:

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 210-230 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Workflow for Chiral HPLC Analysis:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Inject into HPLC system SamplePrep->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Determine e.e.) Detection->DataAnalysis Biological_Relevance Molecule This compound BuildingBlock Building Block for Peptidomimetics Molecule->BuildingBlock Used as Peptidomimetic Bioactive Peptidomimetic BuildingBlock->Peptidomimetic Incorporated into Target Biological Target (e.g., Receptor, Enzyme) Peptidomimetic->Target Interacts with ImprovedProperties Enhanced Proteolytic Stability & Pharmacokinetics Peptidomimetic->ImprovedProperties Exhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed when needed, making it a cornerstone in peptide synthesis and medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, starting from the commercially available (S)-3-aminobutanoic acid. The procedure involves the protection of the amino group using benzyl chloroformate under aqueous basic conditions.

Introduction

The synthesis of enantiomerically pure amino acids and their derivatives is of significant interest in drug discovery and development. The (S)-enantiomer of 3-aminobutanoic acid, when protected with a Cbz group, becomes a versatile intermediate for the construction of peptidic and non-peptidic structures. The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amine functionalities[1]. This protocol outlines a standard and efficient method for the preparation of this compound.

Experimental Protocol

This protocol details the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.

Materials and Equipment:

  • (S)-3-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 eq) and sodium carbonate (2.5 eq) in deionized water (a concentration of approximately 0.5 M with respect to the amino acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Protecting Agent: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. Ensure the pH of the solution remains basic (pH > 8) throughout the addition. If necessary, add more sodium carbonate solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which often solidifies upon concentration, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material(S)-3-Aminobutanoic acid
Molecular Formula of ProductC₁₂H₁₅NO₄
Molecular Weight of Product237.26 g/mol
Typical Yield85-95%
Purity (by NMR/HPLC)>97%
AppearanceWhite solid

Synthesis Workflow

The synthesis of this compound is a straightforward N-protection reaction. The workflow is depicted below.

Synthesis_Workflow Start (S)-3-Aminobutanoic Acid Reaction N-Protection Reaction Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Na₂CO₃, H₂O Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols for the Chiral Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chiral synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals. The synthetic strategy detailed herein is a chemoenzymatic approach, which ensures high enantioselectivity and aligns with the principles of green chemistry. The core of this method involves an initial aza-Michael addition to form a racemic intermediate, followed by a highly selective enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). The resulting enantiopure (S)-3-aminobutanoic acid is then protected with a benzyloxycarbonyl (Cbz) group to yield the final product. This protocol offers a robust and scalable route to the target molecule with an excellent enantiomeric excess.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step sequence starting from readily available prochiral precursors. The overall process is designed to be efficient and environmentally conscious, minimizing the need for chromatographic purification in the initial stages.

The key steps are:

  • Aza-Michael Addition: Formation of racemic ethyl 3-(benzylamino)butanoate from ethyl crotonate and benzylamine.

  • Enzymatic Kinetic Resolution: Selective acylation of the (R)-enantiomer of ethyl 3-(benzylamino)butanoate using Candida antarctica lipase B, leaving the desired (S)-enantiomer unreacted.

  • Hydrolysis and Deprotection: Conversion of the unreacted (S)-ethyl 3-(benzylamino)butanoate to (S)-3-aminobutanoic acid through hydrolysis of the ester and hydrogenolysis of the N-benzyl group.

  • N-Cbz Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino functionality of (S)-3-aminobutanoic acid to afford the final product.

Experimental Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Hydrolysis & Deprotection cluster_3 Step 4: N-Cbz Protection A Ethyl Crotonate + Benzylamine B Racemic Ethyl 3-(benzylamino)butanoate A->B C Racemic Ester + CAL-B + Acyl Donor B->C D (S)-Ethyl 3-(benzylamino)butanoate (unreacted) C->D E (R)-N-Acyl-3-(benzylamino)butanoate C->E F (S)-Ethyl 3-(benzylamino)butanoate D->F G Hydrolysis (e.g., LiOH) H (S)-3-(Benzylamino)butanoic acid G->H I Hydrogenolysis (H2, Pd/C) J (S)-3-Aminobutanoic Acid I->J K (S)-3-Aminobutanoic Acid J->K L Benzyl Chloroformate (Cbz-Cl), Base M This compound L->M

Caption: Chemoenzymatic synthesis workflow.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, the precursor to the final product. The overall yield for the formation of (S)-3-aminobutanoic acid is reported to be 28% with an excellent enantiomeric excess of 99%.

StepProductYieldEnantiomeric Excess (ee)Reference
Aza-Michael Addition & Enzymatic Resolution(S)-3-Aminobutanoic Acid28% (overall)>99%[1]
N-Cbz ProtectionThis compound~90%>99% (expected)[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3-(benzylamino)butanoate (Aza-Michael Addition)

This protocol describes the synthesis of the racemic precursor for the enzymatic resolution.

Materials:

  • Ethyl crotonate

  • Benzylamine

  • Acidic alumina (optional, as catalyst)

  • Solvent (e.g., solvent-free or a minimal amount of a non-polar solvent)

  • Standard laboratory glassware for reflux and stirring

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl crotonate (1.0 equivalent) and benzylamine (1.5 equivalents).

  • If using a catalyst, add acidic alumina (e.g., 200 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a catalyst was used, remove it by filtration, washing with a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure racemic ethyl 3-(benzylamino)butanoate.

Protocol 2: Enzymatic Kinetic Resolution of Ethyl 3-(benzylamino)butanoate

This protocol details the selective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer.

Materials:

  • Racemic ethyl 3-(benzylamino)butanoate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., ethyl butyrate or butyl butanoate)

  • Anhydrous organic solvent (e.g., diisopropyl ether or solvent-free)

Procedure:

  • In a dry flask, dissolve racemic ethyl 3-(benzylamino)butanoate in the chosen solvent (or use neat acyl donor).

  • Add immobilized CAL-B to the mixture.

  • Add the acyl donor.

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (R)-amide and the unreacted (S)-ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains the unreacted (S)-ethyl 3-(benzylamino)butanoate and the acylated (R)-enantiomer. These can be separated by standard purification techniques if necessary, though for the subsequent steps, direct use after removal of the acylated product may be possible.

Protocol 3: Synthesis of (S)-3-Aminobutanoic Acid (Hydrolysis and Hydrogenolysis)

This protocol describes the conversion of the enantiopure ester to the free amino acid.

Materials:

  • (S)-Ethyl 3-(benzylamino)butanoate

  • Lithium hydroxide (LiOH) or other suitable base for hydrolysis

  • Methanol/Water or THF/Water solvent system

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) for acidification

Procedure: Part A: Hydrolysis

  • Dissolve (S)-ethyl 3-(benzylamino)butanoate in a mixture of methanol and water.

  • Add LiOH (e.g., 2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Acidify the aqueous solution to a neutral pH and extract any organic impurities.

  • The aqueous solution containing the lithium salt of (S)-3-(benzylamino)butanoic acid is used directly in the next step.

Part B: Hydrogenolysis

  • To the aqueous solution of (S)-3-(benzylamino)butanoic acid, add 10% Pd/C catalyst.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the debenzylation is complete (TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care while wet.

  • Concentrate the filtrate under reduced pressure to obtain crude (S)-3-aminobutanoic acid. The product can be purified by recrystallization if necessary.

Protocol 4: Synthesis of this compound (N-Cbz Protection)

This protocol details the final protection step using Schotten-Baumann conditions.[1]

Materials:

  • (S)-3-Aminobutanoic acid

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Water

  • Diethyl ether or other organic solvent for washing

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Cool the solution in an ice bath to 0-5 °C.

  • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate out of the solution.[1]

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Signaling Pathways and Logical Relationships

The logical relationship between the key stages of the synthesis is depicted below, highlighting the transformation of the starting materials through the key intermediates to the final product.

G Start Prochiral Substrates (Ethyl Crotonate, Benzylamine) Racemic_Intermediate Racemic Ester (Ethyl 3-(benzylamino)butanoate) Start->Racemic_Intermediate Aza-Michael Addition Enzymatic_Resolution Enzymatic Resolution (CAL-B) Racemic_Intermediate->Enzymatic_Resolution S_Ester (S)-Ester Enzymatic_Resolution->S_Ester Desired Enantiomer R_Amide (R)-N-Acyl Amide Enzymatic_Resolution->R_Amide Resolved Enantiomer S_Amino_Acid (S)-3-Aminobutanoic Acid S_Ester->S_Amino_Acid Hydrolysis & Hydrogenolysis Cbz_Protection N-Cbz Protection S_Amino_Acid->Cbz_Protection Final_Product This compound Cbz_Protection->Final_Product

Caption: Logical flow of the chiral synthesis.

References

Application Notes and Protocols for the Use of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-β-homoalanine, is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation. These properties make peptides containing this residue attractive candidates for developing novel therapeutics, particularly those targeting protein-protein interactions. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl strategies in SPPS, offering flexibility in synthetic design.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using manual and automated SPPS techniques.

Data Presentation

The efficiency of incorporating this compound can be influenced by the coupling reagent, reaction time, and the nature of the resin-bound peptide. While specific quantitative data for this exact β-amino acid is not extensively published, the following table summarizes typical coupling efficiencies and crude purities observed for the incorporation of N-Cbz protected β-amino acids in SPPS using HBTU as the coupling agent.

Amino AcidCoupling ReagentCoupling Time (h)Crude Peptide Purity (%)Coupling Yield (%)Reference
N-Cbz-β-alanineHBTU/DIPEA2>85>95Generic SPPS Protocols
N-Cbz-(S)-3-aminobutanoic acidHBTU/DIPEA2-4>80>90Estimated based on similar structures
N-Cbz-β-homophenylalanineHBTU/DIPEA4>80>90Estimated based on similar structures

Note: Coupling yields are often monitored qualitatively during synthesis using the Kaiser test. Quantitative yields and purity are typically determined post-synthesis by HPLC and mass spectrometry analysis of the crude peptide.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DCM (Dichloromethane), Methanol

  • Kaiser test kit

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and repeat the deprotection step for 5 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test (Optional): Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test after 2 hours. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[1][2]

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be readily adapted for automated peptide synthesizers. The following is a general guideline.

Parameters for Automated Synthesizer:

  • Amino Acid: this compound (prepared as a solution in DMF).

  • Activator: HBTU solution in DMF.

  • Activator Base: DIPEA in NMP or DMF.

  • Coupling Time: 2-4 hours. A double coupling cycle is recommended for this sterically hindered amino acid.

  • Deprotection: 20% piperidine in DMF.

  • Washing Solvents: DMF, DCM.

The standard cycles for Fmoc-SPPS on the automated synthesizer should be followed, with the extended coupling time for the title amino acid programmed into the synthesis protocol.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Amino Acid (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Targeting Protein-Protein Interactions: Inhibition of Bcl-2

Peptides containing β-amino acids can mimic the α-helical BH3 domain of pro-apoptotic proteins (e.g., Bak, Bad, Bim) and disrupt their interaction with anti-apoptotic proteins like Bcl-2. This disruption can trigger the intrinsic apoptosis pathway, making it a promising strategy for cancer therapy.[3][4][5]

Bcl2_Inhibition cluster_apoptosis Apoptosis Pathway cluster_inhibition Therapeutic Intervention Bcl2 Bcl-2 (Anti-apoptotic) Bak Bak/Bax (Pro-apoptotic) Bcl2->Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis BetaPeptide β-Peptide containing (S)-3-(Cbz-amino)butanoic acid (BH3 Mimetic) BetaPeptide->Bcl2 Binds and Inhibits

Caption: Inhibition of Bcl-2 by a β-peptide mimetic to induce apoptosis.

References

Application Notes and Protocols: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

**(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a protected amine and a carboxylic acid on a chiral butane backbone, makes it an ideal starting material for the synthesis of complex molecules with defined stereochemistry. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of β-amino acids and their derivatives. These motifs are crucial components of various biologically active compounds.

  • Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This building block is instrumental in the synthesis of gliptins, a class of drugs used for the treatment of type 2 diabetes.[1][2] A notable example is Sitagliptin, where a derivative of this acid forms a key part of the final drug structure.[3][4] The β-amino acid structure is crucial for the inhibitor's affinity to the DPP-4 enzyme.[1]

  • Peptide Synthesis: The protected amino acid structure allows for its incorporation into peptide chains, particularly for the synthesis of β-peptides, which can exhibit unique biological activities.[5] The benzyloxycarbonyl (Cbz) protecting group is a well-established protecting group in peptide synthesis.[6]

Physicochemical Properties

PropertyValue
Molecular Formula C12H15NO4[7]
Molecular Weight 237.25 g/mol [8]
CAS Number 83509-88-0[9]
Appearance White to off-white solid
Purity Typically >95%

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Precursor

This protocol describes the coupling of this compound with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.

Experimental Workflow:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up and Purification A This compound C Activated Ester Intermediate A->C Activation in an inert solvent (e.g., DCM, DMF) B Activating Agent (e.g., EDC, HOBt) B->C E Coupled Product C->E Addition of amine and base (e.g., DIPEA) D Heterocyclic Amine D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G H Pure DPP-4 Inhibitor Precursor G->H

Caption: Workflow for amide coupling.

Materials:

  • This compound

  • Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Add the heterocyclic amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Quantitative Data:

ReactantMolar RatioReaction Time (h)Typical Yield (%)
This compound1.012-2475-90
Heterocyclic Amine1.0
EDC1.2
HOBt1.2
DIPEA2.0
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz protecting group to liberate the free amine, a common step before further functionalization or to yield the final active pharmaceutical ingredient.

Experimental Workflow:

G cluster_0 Hydrogenolysis cluster_1 Work-up A Cbz-Protected Compound C Deprotected Amine A->C Reaction in a suitable solvent (e.g., Methanol, Ethanol) B H₂, Pd/C B->C D Filtration C->D Removal of catalyst E Solvent Removal D->E F Final Product E->F

Caption: Workflow for Cbz deprotection.

Materials:

  • Cbz-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data:

ReactantCatalyst Loading (w/w %)Reaction Time (h)Typical Yield (%)
Cbz-Protected Compound5-102-6>95

Signaling Pathway Interaction

This compound is a synthetic building block and does not directly interact with signaling pathways. However, the final products derived from it, such as DPP-4 inhibitors, play a crucial role in the incretin pathway, which is vital for glucose homeostasis.

G cluster_0 Incretin Pathway cluster_1 DPP-4 Action and Inhibition A Food Intake B GLP-1 and GIP Release (Incretin Hormones) A->B C Pancreatic β-cells B->C G DPP-4 Enzyme B->G Degradation D Insulin Secretion C->D E Glucose Uptake by Tissues D->E F Lowered Blood Glucose E->F H Inactive GLP-1 and GIP G->H I DPP-4 Inhibitor (e.g., Sitagliptin) I->G Inhibition

References

Application Notes and Protocols for the Deprotection of the Cbz Group in (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid to yield (S)-3-aminobutanoic acid, a valuable chiral building block in pharmaceutical synthesis. The Cbz group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions.[1] The methods outlined below are standard laboratory procedures that can be adapted for different scales of synthesis.

Introduction

The selection of an appropriate deprotection strategy is critical to the successful synthesis of the target molecule, ensuring high yield and purity while preserving the stereochemical integrity of the chiral center. The most common methods for Cbz group removal are catalytic hydrogenolysis and acidolysis.[2] The choice between these methods depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.

General Deprotection Reaction

start This compound reagents Deprotection Reagents/Catalyst start->reagents end (S)-3-Aminobutanoic acid reagents->end

Caption: General scheme for the deprotection of the Cbz group.

Deprotection Methodologies

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[2] It involves the cleavage of the benzylic C-O bond by heterogeneous catalysis in the presence of a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.[3]

a) Catalytic Hydrogenation with Hydrogen Gas (H₂)

This classic method utilizes hydrogen gas, typically at atmospheric or slightly elevated pressure, with a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[4]

b) Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, transfer hydrogenation is a convenient and effective alternative.[2] This method employs a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄), in the presence of a palladium catalyst.[5]

Acidolysis

Acidic conditions can also be employed to cleave the Cbz group, particularly when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical quantitative data for the deprotection of Cbz-protected amino acids. While specific data for this compound is limited in the literature, the values presented for similar substrates provide a reasonable expectation for reaction performance.

MethodReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Catalytic Hydrogenation (H₂) 10% Pd/C, H₂ (1 atm)Methanol or EthanolRoom Temperature1 - 4>95A study on a greener synthesis of (S)-3-aminobutanoic acid mentions removal of an N-benzyl group via hydrogenation, suggesting high efficiency.[6]
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanolRoom Temperature1 - 2~100Quantitative conversions are reported for various Cbz-protected amino acids using this method.[5]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature0.5 - 2VariableYield can be affected by the work-up procedure and potential side reactions.[2]

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation with H₂ Gas

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-3-aminobutanoic acid. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Deprotection by Transfer Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (reagent grade)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting product will be the formate salt.

  • To obtain the free amine, dissolve the residue in water and adjust the pH to basic (pH 9-10) with a suitable base (e.g., sodium carbonate). Extract the aqueous layer with an appropriate organic solvent if necessary, or proceed with purification of the zwitterionic amino acid.

Protocol 3: Deprotection by Acidolysis with HBr/Acetic Acid

Materials:

  • This compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Place this compound (1.0 eq) in a dry round-bottom flask.

  • Under a fume hood, add a solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product by adding the reaction mixture to a stirred, cold solution of anhydrous diethyl ether.

  • Collect the precipitated hydrobromide salt of (S)-3-aminobutanoic acid by filtration.

  • Wash the solid with diethyl ether and dry under vacuum.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the deprotection of the Cbz group via catalytic hydrogenation.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Dissolve Substrate Dissolve Cbz-protected amino acid in solvent Add Catalyst Add Pd/C catalyst Dissolve Substrate->Add Catalyst Introduce Hydrogen Source Introduce H₂ or Hydrogen Donor Add Catalyst->Introduce Hydrogen Source Stir at RT Stir at Room Temperature Introduce Hydrogen Source->Stir at RT Monitor Progress Monitor by TLC/LC-MS Stir at RT->Monitor Progress Filter Catalyst Filter to remove catalyst Monitor Progress->Filter Catalyst Concentrate Concentrate the filtrate Filter Catalyst->Concentrate Purify Purify the product Concentrate->Purify

Caption: Experimental workflow for Cbz deprotection via hydrogenation.

References

Application Notes and Protocols for Coupling Reactions with (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a valuable chiral building block in medicinal chemistry and drug discovery. As a β-amino acid, it serves as a precursor for the synthesis of β-peptides and peptidomimetics. These molecules are of significant interest due to their unique structural properties and enhanced stability towards enzymatic degradation compared to their α-peptide counterparts. This stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the coupling of this compound with other amino acids or amines, a critical step in the synthesis of these promising molecules. Methodologies for both solution-phase and solid-phase peptide synthesis are presented, along with representative quantitative data to guide experimental design.

Data Presentation: Quantitative Overview of Coupling Reactions

Due to the limited availability of specific quantitative data for coupling reactions involving this compound in publicly accessible literature, the following tables provide representative data based on standard peptide coupling reactions. Actual yields may vary depending on the specific substrates, coupling reagents, and reaction conditions employed.

Table 1: Representative Data for Solution-Phase Coupling of Cbz-(S)-3-aminobutanoic acid

Coupling Reagent SystemAmine ComponentSolventReaction Time (h)Typical Yield (%)Purity (%)
DCC/HOBtH-Gly-OMe·HClDCM12-1675-85>95
EDC/HOBtH-Ala-OBn·HClDMF12-1670-80>95
HATU/DIPEAH-Val-OtBuDMF2-485-95>98
PyBOP/DIPEAH-Phe-OMe·HClDCM/DMF2-480-90>98

Table 2: Representative Data for Solid-Phase Coupling of Cbz-(S)-3-aminobutanoic acid

Coupling Reagent SystemResinSolventCoupling Time (h)Typical Coupling Efficiency (%)
HBTU/DIPEARink Amide ResinDMF2>99
HATU/DIPEAWang ResinDMF2>99
DIC/HOBt2-Chlorotrityl chloride resinDMF/DCM4>98

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using EDC/HOBt

This protocol describes the coupling of Cbz-(S)-3-aminobutanoic acid with an amino acid ester (e.g., Glycine methyl ester hydrochloride) in solution.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq) in anhydrous DCM and cool the mixture to 0 °C. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes to generate the free amine.

  • Activation: To the solution of the carboxylic acid and HOBt, add EDC (1.2 eq) and stir at 0 °C for 30 minutes.

  • Coupling: Add the freshly prepared free amine solution to the activated carboxylic acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the dipeptide by NMR spectroscopy and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a Peptide using HBTU/DIPEA

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Cbz-(S)-3-aminobutanoic acid on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Fmoc-protected α-amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Cbz-(S)-3-aminobutanoic acid:

    • In a separate vial, pre-activate this compound (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation (for subsequent amino acids): Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-protected amino acids.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualization of Workflows and Pathways

Experimental Workflows

G Solution-Phase Dipeptide Synthesis Workflow cluster_activation Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling cluster_purification Work-up & Purification A Cbz-β-homoalanine + HOBt in DMF B Add EDC at 0°C A->B Activation E Combine Activated Acid and Free Amine B->E C Amino Acid Ester HCl in DCM D Add DIPEA at 0°C C->D Neutralization D->E F Stir 12-16h at RT E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Dipeptide H->I G Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Couple Cbz-β-homoalanine (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Step Purification HPLC Purification Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Ligand β-Peptide Ligand Ligand->GPCR Binding & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production PKA Protein Kinase A SecondMessenger->PKA Activation CellularResponse Cellular Response (e.g., Gene Expression, Metabolism) PKA->CellularResponse Phosphorylation Cascade

Applications of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a protected β-amino acid, offers several advantages for the synthesis of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic manipulations and can be readily removed under specific conditions to reveal the free amine for further functionalization. The inherent chirality of the molecule allows for the stereospecific synthesis of complex drug candidates, which is crucial for optimizing target binding and reducing off-target effects. This document details the application of this compound in the discovery of GPR34 antagonists, providing comprehensive experimental protocols and insights into the underlying signaling pathways.

Application I: Synthesis of GPR34 Antagonists for Neuropathic Pain

This compound serves as a key precursor in the synthesis of a novel class of G protein-coupled receptor 34 (GPR34) antagonists. GPR34 is implicated in various physiological and pathological processes, including immune responses and neuropathic pain. The developed antagonists, derived from a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold, have shown potent and selective inhibition of GPR34 activity.

Quantitative Data Summary

The lead compound, designated as 5e , demonstrated significant inhibitory activity against the GPR34 receptor in multiple functional assays.[1]

CompoundAssay FormatTargetIC50 (µM)
5e GloSensor cAMP AssayGPR340.680
5e Tango AssayGPR340.059

Table 1: In vitro activity of GPR34 antagonist 5e. [1]

Experimental Protocols

A. Synthesis of GPR34 Antagonist (5e)

A detailed, step-by-step synthesis protocol for the GPR34 antagonist 5e and its intermediates, starting from a derivative of this compound, is required to be located in the full text or supplementary information of the reference publication.

B. In vitro Biological Evaluation

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels upon receptor activation. GPR34 couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists of GPR34 will block this decrease.

Materials:

  • HEK293 cells stably expressing human GPR34

  • GloSensor™ cAMP Reagent (Promega)

  • CO2-independent medium

  • Test compounds (e.g., 5e ) and agonist (e.g., Lysophosphatidylserine)

  • White, opaque 96-well plates

Procedure:

  • Cell Preparation: Seed GPR34-expressing HEK293 cells in 96-well plates at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Cell Equilibration: Remove the culture medium and add 80 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent to each well. Equilibrate the plate at room temperature for 2 hours.

  • Compound Addition: Add 10 µL of the test antagonist at various concentrations to the wells.

  • Agonist Stimulation: After a 15-minute pre-incubation with the antagonist, add 10 µL of the GPR34 agonist (e.g., Lysophosphatidylserine) at a concentration that elicits a sub-maximal response (EC80).

  • Luminescence Measurement: Incubate the plate at room temperature for 15-20 minutes and measure luminescence using a plate reader.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced decrease in the luminescent signal. Calculate IC50 values using a non-linear regression analysis.

The Tango™ assay is a β-arrestin recruitment assay. Upon agonist-induced activation of GPR34, β-arrestin is recruited to the receptor. Antagonists will inhibit this recruitment.

Materials:

  • HTLA cells co-expressing GPR34 and a β-arrestin-TEV protease fusion protein

  • Live-cell protease substrate

  • Test compounds (e.g., 5e ) and agonist

  • White, clear-bottom 384-well plates

Procedure:

  • Cell Plating: Plate the engineered HTLA cells in 384-well plates and incubate overnight.

  • Compound Treatment: Add the test antagonists at desired concentrations to the cells.

  • Agonist Addition: After a brief pre-incubation, add the GPR34 agonist.

  • Incubation: Incubate the plates for 6 hours to allow for β-arrestin recruitment and subsequent reporter gene expression.

  • Substrate Addition: Add the live-cell protease substrate to all wells.

  • Signal Detection: Incubate for 2 hours at room temperature in the dark and measure the resulting fluorescence signal.

  • Data Analysis: Determine the IC50 values by plotting the inhibition of the agonist-induced fluorescence against the antagonist concentration.

This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR34 signaling pathway mediated by β-arrestin.

Materials:

  • CHO cells expressing GPR34

  • Serum-free medium

  • Test compounds (e.g., 5e ) and agonist (e.g., Lysophosphatidylserine)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Starvation: Culture GPR34-CHO cells to 80-90% confluency and then serum-starve for 12-16 hours.

  • Compound Treatment: Pre-treat the starved cells with various concentrations of the antagonist 5e for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with the GPR34 agonist for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Densitometry: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Visualizations

GPR34 Signaling Pathways

GPR34_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR34 GPR34 Gi Gαi/βγ GPR34->Gi Agonist Barr β-Arrestin GPR34->Barr Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Raf Raf Barr->Raf ERK_Phos p-ERK1/2 ERK ERK1/2 ERK->ERK_Phos MEK MEK MEK->ERK Raf->MEK Antagonist Antagonist (5e) Antagonist->GPR34 Blocks

Caption: GPR34 signaling pathways.

Experimental Workflow for GPR34 Antagonist Screening

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start (S)-3-(((Benzyloxy)carbonyl)amino) butanoic acid derivative Synthesis Multi-step Synthesis Start->Synthesis Compound GPR34 Antagonist (5e) Synthesis->Compound PrimaryAssay Primary Screen: GloSensor cAMP Assay (IC50 Determination) Compound->PrimaryAssay SecondaryAssay Secondary Screen: Tango Assay (β-arrestin) (IC50 Determination) PrimaryAssay->SecondaryAssay Hit Confirmation DownstreamAssay Downstream Signaling: ERK1/2 Phosphorylation (Western Blot) SecondaryAssay->DownstreamAssay Mechanism of Action

Caption: GPR34 antagonist discovery workflow.

References

Application Notes: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected form of the chiral β-amino acid (S)-3-aminobutanoic acid, is a valuable and versatile building block in medicinal chemistry and drug discovery. Its stereodefined center and orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group on the amine and a carboxylic acid—allow for selective chemical manipulations at either terminus. This enables the synthesis of a diverse array of novel compounds, including peptidomimetics, small molecule inhibitors, and complex molecular scaffolds. The incorporation of a β-amino acid moiety can enhance metabolic stability and confer unique conformational properties to peptides and small molecules, making derivatives of this precursor particularly attractive for developing new therapeutic agents.[][2]

These application notes provide detailed protocols for the derivatization of this compound and highlight its application in the synthesis of compounds targeting significant biological pathways, such as the mTOR signaling cascade, which is often dysregulated in cancer.

Core Applications

The chemical handles of this compound allow for two primary diversification strategies:

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. This is a common strategy for exploring structure-activity relationships (SAR).

  • Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol, yielding (S)-benzyl (1-hydroxybutan-3-yl)carbamate. This chiral amino alcohol serves as a key intermediate for further functionalization.

These core transformations open the door to synthesizing compounds with potential applications as:

  • Enzyme inhibitors

  • Anticancer agents

  • Antimicrobial compounds

  • Peptidomimetics with improved pharmacokinetic properties

Data Presentation: Antiproliferative Activity of Amide Derivatives

Compound IDAmine Moiety (R-NH₂)Yield (%)IC₅₀ (µM) vs. A549 Cells
DA-01 Benzylamine8515.2
DA-02 4-Fluoroaniline829.8
DA-03 3,4-Dichloroaniline795.1
DA-04 Piperidine9122.5
DA-05 Morpholine8825.1

Note: The data presented in this table is illustrative and intended to guide experimental design. Actual results may vary.

Key Signaling Pathway: mTOR Inhibition

Derivatives of aminobutanoic acids have been identified as inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a transporter that is upregulated in many cancers, including non-small-cell lung cancer. Inhibition of ASCT2 leads to glutamine deprivation, which in turn suppresses the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] The diagram below illustrates the proposed mechanism of action.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ASCT2 ASCT2 Transporter Glutamine_int Intracellular Glutamine ASCT2->Glutamine_int Glutamine_ext Extracellular Glutamine Glutamine_ext->ASCT2 Uptake mTORC1 mTORC1 Glutamine_int->mTORC1 Deprivation Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Inhibitor (S)-3-Cbz-aminobutanoic acid derivative Inhibitor->ASCT2 Blocks

Proposed mechanism of mTOR pathway inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of novel amide and amino alcohol derivatives from this compound.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Amide_Synthesis Start (S)-3-Cbz-aminobutanoic acid + Amine (R-NH2) Reagents EDC, HOBt, DIPEA DMF, 0°C to RT Reaction Amide Coupling (12-16 h) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product Reduction_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction Start_Acid (S)-3-Cbz-aminobutanoic acid Ester_Reagents SOCl2, MeOH Esterification Ester Formation Start_Acid->Esterification Ester_Reagents->Esterification Intermediate_Ester Methyl Ester Intermediate Esterification->Intermediate_Ester Reduction_Reagents NaBH4, THF/MeOH Reduction Ester Reduction Intermediate_Ester->Reduction Reduction_Reagents->Reduction Final_Product (S)-benzyl (1-hydroxybutan-3-yl)carbamate Reduction->Final_Product

References

Application Notes and Protocols: The Benzyloxycarbonyl (Cbz) Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represented a watershed moment in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1] Prior to its development, the inherent reactivity of both the amino and carboxylic acid functional groups on amino acids led to uncontrolled polymerization.[1] The Cbz group effectively "masks" the nucleophilic amino group as a much less reactive carbamate, allowing for selective activation of the carboxylic acid for peptide bond formation.[1][2] Its robust stability under various reaction conditions, coupled with its facile removal under specific, mild conditions, has cemented its role as a cornerstone of peptide chemistry, particularly in solution-phase synthesis.[1][3]

The key to the Cbz group's utility lies in its orthogonality to other common amine protecting groups.[1] It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions for cleaving the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This orthogonality is critical in complex, multi-step syntheses, allowing for the selective deprotection of one functional group while others remain intact.[1]

Chemical Properties and Applications

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction known as the Schotten-Baumann reaction.[1][6] The resulting Cbz-protected amine is stable to a wide range of non-reducing conditions, including both mildly acidic and basic media.[1][7]

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) or a hydrogen donor like ammonium formate in a process called transfer hydrogenation.[2][8][9] This method is exceptionally mild and clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[8][9] Alternatively, the Cbz group can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid, which is useful when the molecule contains functional groups sensitive to reduction.[1][9]

While predominantly used in solution-phase synthesis, the Cbz group also finds applications in solid-phase peptide synthesis (SPPS), often as an N-terminal capping agent or for the introduction of specific residues where its unique deprotection conditions are advantageous.[5][10]

Data Presentation

Table 1: Representative Yields for Cbz Protection of Various Amino Acids
Amino AcidReagents and ConditionsYield (%)Reference(s)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[1]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[1]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[1]
General Amino AcidsCbz-Cl, Na₂CO₃/NaHCO₃ bufferHigh[11]
Table 2: Comparison of Cbz Deprotection Methods and Yields
Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)Reference(s)
Cbz-L-Phe-L-Leu-OEt10% Pd/C, H₂ (1 atm), H₂O with TPGS-750-M, rt, < 2h>95[12]
General N-Cbz amines10% Pd/C, H₂ (balloon), MeOH, rtHigh[8][9]
General N-Cbz aminesHBr in Acetic AcidVariable[1][9]
General N-Cbz amines10% Pd/C, NaBH₄, MeOH, rt, 3-10 minHigh[9][11]
Cbz-protected peptide on resinPd/C, Ammonium formate, DMFHigh[5]

Experimental Protocols

Protocol 1: N-Terminal Protection of an Amino Acid with the Cbz Group

This protocol describes a standard Schotten-Baumann reaction for the N-Cbz protection of an amino acid.[1][6]

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will often precipitate.[1][6]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol outlines the most common method for Cbz group removal using catalytic hydrogenation with palladium on carbon.[8][9]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite or a membrane filter

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Setup: In a reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[8]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.[8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[8]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically from a balloon or at 1 atm) at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).[8]

  • Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter pad with the reaction solvent.[8]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[8]

Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid

This protocol provides an alternative, non-reductive method for Cbz cleavage.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Diethyl ether (cold)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid in a reaction flask at room temperature.

  • Reaction: Stir the solution at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Precipitation: Add the reaction mixture dropwise to a flask of cold, stirred diethyl ether. The hydrobromide salt of the deprotected amine will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amino_Acid R-NH₂ (Amino Acid) Nucleophilic_Attack Nucleophilic_Attack Amino_Acid->Nucleophilic_Attack Nucleophilic attack Cbz_Cl C₆H₅CH₂OCOCl (Benzyl Chloroformate) Cbz_Cl->Nucleophilic_Attack Base Base (e.g., Na₂CO₃) Reaction_Conditions Reaction_Conditions Cbz_Protected_AA R-NH-Cbz (Cbz-Protected Amino Acid) Byproducts Base·HCl + H₂O Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms intermediate Tetrahedral_Intermediate->Cbz_Protected_AA Chloride leaves Tetrahedral_Intermediate->Byproducts Base neutralizes HCl

Caption: Mechanism of Cbz protection of an amino group.

Cbz_Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_products Products Cbz_Protected_Amine R-NH-Cbz Hydrogenolysis Hydrogenolysis Cbz_Protected_Amine->Hydrogenolysis Catalyst H₂ + Pd/C Catalyst->Hydrogenolysis Free_Amine R-NH₂ (Deprotected Amine) Byproducts Toluene + CO₂ Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Hydrogenolysis->Carbamic_Acid_Intermediate Forms unstable intermediate Carbamic_Acid_Intermediate->Free_Amine Spontaneous decarboxylation Carbamic_Acid_Intermediate->Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

SPPS_Workflow_with_Cbz Start Start with Resin-Bound Peptide (Free N-terminus) Couple_Cbz_AA Couple N-Cbz-Amino Acid (e.g., with HBTU/DIPEA) Start->Couple_Cbz_AA Wash_Resin_1 Wash Resin (e.g., DMF, DCM) Couple_Cbz_AA->Wash_Resin_1 On_Resin_Deprotection On-Resin Cbz Deprotection (e.g., Pd/C, Ammonium Formate) Wash_Resin_1->On_Resin_Deprotection Wash_Resin_2 Wash Resin On_Resin_Deprotection->Wash_Resin_2 Cleavage Cleave Peptide from Resin (e.g., TFA) Wash_Resin_2->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: Workflow for using a Cbz-protected amino acid in SPPS.

Conclusion

The benzyloxycarbonyl group remains a highly relevant and valuable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability to a broad range of conditions, and facile removal via catalytic hydrogenolysis or strong acids provide chemists with a versatile and orthogonal protecting group strategy. A thorough understanding of the quantitative data and experimental protocols associated with its use is essential for the successful design and execution of synthetic routes in research, discovery, and development.

References

Enantioselective Synthesis of β-Amino Acids Using Cbz Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-amino acids where the amine functionality is protected by a carboxybenzyl (Cbz) group. The Cbz group is a valuable protecting group in peptide synthesis and the development of β-amino acid-containing pharmaceuticals due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.

Outlined herein are two primary, robust methods for achieving high enantioselectivity in the synthesis of Cbz-protected β-amino acids: Rhodium-Catalyzed Asymmetric Hydrogenation and Lipase-Catalyzed Kinetic Resolution. These methods offer reliable routes to access optically pure β-amino acids, which are crucial building blocks for peptidomimetics, natural product synthesis, and drug discovery.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Cbz-Protected β-Dehydroamino Acid Ester

This method is a powerful strategy for the direct formation of chiral Cbz-protected β-amino acids from prochiral β-(Cbz-amino)acrylates. The use of chiral phosphine ligands in conjunction with a rhodium catalyst enables high enantioselectivity.

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Purification Ketoester β-Ketoester Enamine β-Enamino Ester Ketoester->Enamine NH4OAc AmmoniumAcetate Ammonium Acetate Substrate N-Cbz-β-dehydroamino Acid Ester Enamine->Substrate Cbz-Cl, Base CbzCl Benzyl Chloroformate Product Enantioenriched N-Cbz-β-amino Acid Ester Substrate->Product Catalyst [Rh(COD)2]OTf + Chiral Ligand (e.g., Me-DuPhos) Catalyst->Product H2 H2 (gas) H2->Product Solvent Solvent (e.g., Toluene) Solvent->Product Crude Crude Product Product->Crude Purification Column Chromatography Crude->Purification PureProduct Pure N-Cbz-β-amino Acid Ester Purification->PureProduct

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydrogenation of a Cbz-protected β-dehydroamino acid ester.

EntrySubstrateCatalyst (mol%)LigandH₂ Pressure (psi)SolventYield (%)ee (%)
1Methyl (Z)-3-(Cbz-amino)but-2-enoate1(S,S)-Me-DuPhos60Toluene>9598
2Ethyl (Z)-3-(Cbz-amino)-3-phenylpropenoate1(R,R)-Me-DuPhos60Toluene>9596
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Methyl (Z)-3-(Cbz-amino)but-2-enoate

  • [Rh(COD)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (S,S)-Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]OTf (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the active catalyst solution.

  • Reaction Setup: In a separate flask, dissolve methyl (Z)-3-(Cbz-amino)but-2-enoate (1.0 mmol) in anhydrous, degassed toluene (15 mL).

  • Hydrogenation: Transfer the substrate solution to the autoclave. The catalyst solution is then transferred to the autoclave via cannula. The vessel is sealed, purged with hydrogen gas three times, and then pressurized to 60 psi with hydrogen.

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • Work-up: After depressurizing the vessel, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz-β-amino acid ester.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Cbz-Protected β-Amino Acid Ester

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of racemic mixtures. Lipases, in particular, can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. This method is advantageous due to its mild reaction conditions and high enantioselectivity.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_synthesis Substrate Synthesis cluster_resolution Kinetic Resolution cluster_separation Separation RacemicAcid Racemic β-Amino Acid CbzProtection Cbz Protection RacemicAcid->CbzProtection CbzAcid Racemic N-Cbz-β-Amino Acid CbzProtection->CbzAcid Esterification Esterification CbzAcid->Esterification RacemicEster Racemic N-Cbz-β-Amino Acid Ester Esterification->RacemicEster ResolvedMixture Mixture of Enantiomers: (S)-Ester and (R)-Acid RacemicEster->ResolvedMixture Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->ResolvedMixture Buffer Aqueous Buffer Buffer->ResolvedMixture Solvent Organic Solvent (e.g., MTBE) Solvent->ResolvedMixture Extraction Liquid-Liquid Extraction ResolvedMixture->Extraction EsterEnantiomer Enantioenriched (S)-Ester Extraction->EsterEnantiomer AcidEnantiomer Enantioenriched (R)-Acid Extraction->AcidEnantiomer

Caption: Workflow for lipase-catalyzed kinetic resolution.

Quantitative Data Summary

The following table presents typical results for the lipase-catalyzed kinetic resolution of a racemic Cbz-protected β-amino acid ester.

EntrySubstrateLipaseSolventTime (h)Conversion (%)ee (Ester) (%)ee (Acid) (%)
1rac-Ethyl N-Cbz-3-aminobutanoateCandida antarctica Lipase BMTBE24~50>99>99
2rac-Methyl N-Cbz-3-amino-3-phenylpropanoatePseudomonas cepacia LipaseToluene48~50>98>98
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic ethyl N-Cbz-3-aminobutanoate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Methyl tert-butyl ether (MTBE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Standard laboratory glassware and separation equipment

Procedure:

  • Reaction Setup: To a flask containing a solution of racemic ethyl N-Cbz-3-aminobutanoate (1.0 mmol) in MTBE (20 mL), add phosphate buffer (5 mL).

  • Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (e.g., 100 mg) to the biphasic mixture.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the organic and aqueous layers.

  • Separation of Enantiomers:

    • Ester: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted, enantioenriched ester.

    • Acid: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched acid.

  • Purification and Analysis: If necessary, purify the ester and acid by column chromatography. Determine the enantiomeric excess of both products by chiral HPLC analysis.

These protocols provide robust and reproducible methods for the enantioselective synthesis of Cbz-protected β-amino acids, essential intermediates for the advancement of pharmaceutical and chemical research.

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred due to its simplicity and cost-effectiveness, especially for achieving high purity on a larger scale.[1][2]

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Commonly used solvent systems for the recrystallization of Cbz-protected amino acids, including the title compound, are binary mixtures such as ethyl acetate/hexane and ethanol/water.[2] The choice of solvent depends on the impurity profile of the crude product.

Q3: What are the potential impurities I might encounter during the synthesis and purification?

A3: Potential impurities can include unreacted starting materials like 3-aminobutanoic acid, excess benzyl chloroformate, and byproducts such as benzyl alcohol. Di-protected species or side-products from the workup can also be present.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value also indicates high purity.

Q5: My purified product appears as an oil instead of a solid. What should I do?

A5: "Oiling out" can occur if the compound is coming out of solution above its melting point or if significant impurities are present.[3][4] To address this, try reheating the solution and adding more of the "good" solvent to ensure the compound stays dissolved longer during cooling. A slower cooling rate can also prevent oiling out. If the issue persists, purifying via column chromatography might be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is too dilute (too much solvent was used).- Evaporate some of the solvent to increase the concentration and then try to recrystallize.[5]- Try adding a seed crystal of the pure compound to induce crystallization.[3]- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3][5]
Impurities are inhibiting crystallization.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[4]- Attempt purification by column chromatography to remove the problematic impurities.
Crystallization occurs too rapidly, potentially trapping impurities. The solution is too concentrated or cooled too quickly.- Reheat the solution and add a small amount of the "good" solvent to slightly increase solubility.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. Too much "good" solvent was used, leading to significant product loss in the mother liquor.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a sufficient amount of time in an ice bath to maximize precipitation.
The product is partially soluble in the "poor" solvent used for washing.- Ensure the washing solvent is ice-cold to minimize dissolution of the crystals.- Use a minimal amount of washing solvent.
The product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or high levels of impurities are depressing the melting point.- Reheat the mixture to redissolve the oil and add more of the "good" solvent. Allow for slower cooling.[3][4]- Consider a different solvent system with a lower boiling point.- If impurities are suspected, pre-purify the crude material using column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).- Optimize the mobile phase composition. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often yields good results.- Ensure the polarity difference between your compound and the impurities is sufficient for separation with the chosen eluent.
Column overloading.- Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase.
Product elutes too quickly with the solvent front. The eluent is too polar.- Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture).
Product does not elute from the column. The eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). Adding a small amount of a more polar solvent like methanol may be necessary for highly retained compounds.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation: While the solution is still warm, slowly add hexane dropwise with continuous swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Secondary PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets Specs Troubleshooting Troubleshooting PurityAnalysis->Troubleshooting Fails Specs Troubleshooting->Recrystallization Re-process Troubleshooting->ColumnChromatography Re-process

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Cooling Solution CrystalsForm Crystals Form? Start->CrystalsForm NoCrystals No Crystals CrystalsForm->NoCrystals No OilingOut Product Oils Out CrystalsForm->OilingOut Oils Form GoodCrystals Good Crystals, Proceed to Filtration CrystalsForm->GoodCrystals Yes Sol_NoCrystals 1. Add Seed Crystal 2. Scratch Flask 3. Concentrate Solution NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Reheat & Add Solvent 2. Slow Cooling OilingOut->Sol_OilingOut LowYield Low Yield Sol_LowYield 1. Minimize Hot Solvent 2. Ensure Complete Cooling LowYield->Sol_LowYield GoodCrystals->LowYield After Filtration

Caption: Troubleshooting logic for common recrystallization issues.

References

Common side reactions in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the amino group of (S)-3-aminobutanoic acid with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.

Synthesis_Scheme Reactant1 (S)-3-Aminobutanoic Acid Product This compound Reactant1->Product Reactant2 Benzyl Chloroformate (Cbz-Cl) Reactant2->Product Base Aqueous Base (e.g., Na2CO3, NaHCO3) Solvent Water/Organic Solvent Byproduct HCl (neutralized by base) Racemization_Pathway S_Enantiomer (S)-enantiomer Planar_Intermediate Planar Intermediate (Enolate) S_Enantiomer->Planar_Intermediate -H+ R_Enantiomer (R)-enantiomer Planar_Intermediate->R_Enantiomer +H+ Protonation Protonation Planar_Intermediate->Protonation Base Strong Base Base->S_Enantiomer Experimental_Workflow Start Dissolve (S)-3-aminobutanoic acid in aqueous Na2CO3 at 0-5°C Add_CbzCl Add Benzyl Chloroformate dropwise at 0-5°C Start->Add_CbzCl React Stir at room temperature for 2-4 hours Add_CbzCl->React Wash Wash with diethyl ether React->Wash Separate Separate aqueous layer Wash->Separate Acidify Acidify aqueous layer to pH 2 with 1M HCl Separate->Acidify Extract Extract with ethyl acetate Acidify->Extract Dry Dry organic layers and concentrate Extract->Dry Purify Purify by recrystallization Dry->Purify

Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Cbz-protection of (S)-3-aminobutanoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Benzyl Chloroformate (Cbz-Cl): The reagent is moisture-sensitive and can degrade over time.- Use a fresh bottle of Cbz-Cl or purify the existing stock. - Ensure the reagent is handled under anhydrous conditions.
2. Incorrect pH: A pH that is too low (acidic) can lead to the decomposition of Cbz-Cl.- Carefully monitor and maintain the pH of the reaction mixture between 8 and 10.[1] - Use a buffered system, such as a 2:1 mixture of Na2CO3 and NaHCO3, to maintain a stable pH.[1]
3. Inefficient Stirring: In a biphasic system (like Schotten-Baumann conditions), inefficient mixing can lead to poor reaction rates.- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider a slight excess of Cbz-Cl (e.g., 1.1-1.2 equivalents).
2. Hydrolysis of Cbz-Cl: The reagent can react with water, especially at higher temperatures.- Perform the addition of Cbz-Cl at a low temperature (0-5 °C) to minimize hydrolysis.[2]
3. Product Loss During Workup: The product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic during extraction.- Ensure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid.[2] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.[2]
Presence of Impurities/Side Products 1. Di-Cbz Protected Product: Over-reaction leading to the formation of a di-protected amine (though less common for primary amines).- Use a controlled amount of Cbz-Cl (around 1.05-1.1 equivalents).
2. Unreacted Starting Material: Incomplete reaction.- Refer to the "Low Yield" section for solutions to drive the reaction to completion.
3. Benzyl Alcohol: Hydrolysis of Cbz-Cl.- Most of the benzyl alcohol can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.
Potential Racemization 1. High pH: A pH that is too high can lead to the racemization of the chiral center.- Maintain the pH in the recommended range of 8-10.[1] Avoid using strong bases in excess.
2. Elevated Temperatures: Higher temperatures can increase the rate of racemization.- Keep the reaction temperature low, especially during the addition of Cbz-Cl.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the Cbz-protection of (S)-3-aminobutanoic acid?

A1: The most common and effective method is the Schotten-Baumann reaction.[3] This involves reacting (S)-3-aminobutanoic acid with benzyl chloroformate in a biphasic system with an aqueous base, such as sodium carbonate or sodium bicarbonate, to maintain a pH between 8 and 10.[1][3] The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.[2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot. The starting material (amino acid) should remain at the baseline, while the Cbz-protected product will have a higher Rf value.

Q3: What is the expected yield for this reaction?

A3: Under optimized Schotten-Baumann conditions, the yield for the Cbz-protection of amino acids is generally high, often exceeding 90%.[4] The specific yield will depend on the reaction scale, purity of reagents, and adherence to the optimized protocol.

Q4: Can I use an organic base instead of an aqueous inorganic base?

A4: Yes, organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). However, for simple amino acids, the aqueous Schotten-Baumann conditions are often more efficient and cost-effective.

Q5: Is it possible to have over-reaction or the formation of byproducts?

A5: The primary byproduct is benzyl alcohol, formed from the hydrolysis of benzyl chloroformate. This can be minimized by controlling the temperature and adding the Cbz-Cl slowly. The formation of a di-protected product is less likely with a primary amine under these conditions.

Data Presentation

The following table summarizes representative yields for the N-Cbz protection of amino acids under Schotten-Baumann conditions, which can be expected for the synthesis of this compound.

Amino AcidBaseSolventTemperatureTypical Yield (%)
GlycineNa2CO3Water/Dioxane0 °C to RT>90
L-AlanineNa2CO3Water0 °C to RT~95
L-LeucineNaHCO3Water/THF0 °C90[4]
(S)-3-aminobutanoic acidNa2CO3/NaHCO3Water0 °C to RT>90 (expected)

Experimental Protocols

Protocol: Cbz-Protection of (S)-3-aminobutanoic acid via Schotten-Baumann Conditions[2]

Materials:

  • (S)-3-aminobutanoic acid (1.0 equivalent)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (or Dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminobutanoic acid (1.0 eq.) and sodium carbonate (2.0 eq.) in deionized water. Cool the solution in an ice bath to 0-5 °C.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid or viscous oil.

Visualizations

Reaction Pathway

reaction_pathway Cbz-Protection of (S)-3-aminobutanoic acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant1 (S)-3-aminobutanoic acid Product This compound Reactant1->Product Reactant2 Benzyl Chloroformate Reactant2->Product Base Na2CO3 (aq) Base->Product pH 8-10 Solvent Water Temp 0 °C to RT Byproduct HCl (neutralized)

Caption: Reaction scheme for the Cbz-protection of (S)-3-aminobutanoic acid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Amino Acid and Base in Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_cbz Add Benzyl Chloroformate Dropwise cool->add_cbz react Stir at RT for 2-4h add_cbz->react wash Wash with Diethyl Ether react->wash acidify Acidify Aqueous Layer to pH ~2 wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Final Product concentrate->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering stereochemical challenges during the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Below you will find troubleshooting advice and frequently asked questions to maintain the enantiomeric integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization is the deprotonation of the chiral center at the α-carbon to the carboxyl group, leading to the formation of a planar enolate intermediate. This is most likely to occur under basic conditions, which are often necessary for the N-protection step with benzyl chloroformate (Cbz-Cl).

Q2: How does the choice of base affect the level of racemization?

A2: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases can more readily deprotonate the α-hydrogen, leading to increased racemization. For instance, using a strong base like sodium hydroxide at elevated temperatures or for prolonged periods can significantly compromise the enantiomeric excess of the product. Milder bases, such as sodium bicarbonate, are generally preferred to minimize this side reaction.

Q3: What is the role of the benzyloxycarbonyl (Cbz) protecting group in preventing racemization?

A3: The Cbz group, being a urethane-type protecting group, helps to reduce the acidity of the α-hydrogen, making it less susceptible to deprotonation under basic conditions. This inherent property of the Cbz group is advantageous in preserving the stereochemical integrity of the amino acid during synthesis.

Q4: At what pH should the Cbz-protection reaction be performed to minimize racemization?

A4: To minimize racemization, it is recommended to maintain the pH of the reaction mixture between 8 and 10.[1] A pH that is too high can lead to an increased rate of racemization.[1] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective in maintaining the optimal pH range.[1]

Q5: How can I monitor the enantiomeric purity of my final product?

A5: The most common and reliable method for determining the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the (S) and (R)-enantiomers, allowing for their separation and quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected by Chiral HPLC Use of a strong base (e.g., NaOH, KOH): Strong bases can readily deprotonate the chiral center, leading to racemization.Switch to a milder base such as sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM).[2]
High reaction temperature: Increased temperature can accelerate the rate of enolization and subsequent racemization.Perform the reaction at a lower temperature, typically between 0 °C and room temperature.
Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of racemization.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inappropriate solvent: The choice of solvent can influence the reaction kinetics and the stability of the chiral center.A mixture of a polar organic solvent (e.g., THF, dioxane) and water is commonly used and generally effective.
Low Yield of the Desired Product Hydrolysis of benzyl chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing its availability for the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly to the reaction mixture.
Poor solubility of the starting material: (S)-3-aminobutanoic acid may have limited solubility in certain organic solvents.Ensure the starting material is fully dissolved in the aqueous basic solution before the addition of benzyl chloroformate.
Formation of Di-protected Byproduct Excess of benzyl chloroformate: Using a large excess of the protecting group can lead to the formation of the di-Cbz derivative.Use a slight excess (typically 1.1-1.2 equivalents) of benzyl chloroformate.
Use of a strong base: A strong base can deprotonate the newly formed carbamate, making it susceptible to a second protection.Employ a milder base like sodium bicarbonate.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound under varied conditions is not extensively tabulated in the literature, the following table provides a general comparison of the effect of different bases on racemization in peptide synthesis, which is a closely related process.

Base Relative Basicity (pKa of conjugate acid) Steric Hindrance General Tendency for Racemization
Triethylamine (TEA)10.75LowHigh
N,N-Diisopropylethylamine (DIPEA)10.1HighModerate
N-Methylmorpholine (NMM)7.38ModerateLow
2,4,6-Collidine7.43HighVery Low

This data is compiled from general knowledge in peptide chemistry and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Cbz-Protection of (S)-3-Aminobutanoic Acid with Sodium Bicarbonate

This protocol is designed to minimize racemization by using a mild base and controlled temperature.

Materials:

  • (S)-3-Aminobutanoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for determining the enantiomeric excess of the final product. The specific column and mobile phase may require optimization.

Materials:

  • This compound sample

  • Racemic 3-(((Benzyloxy)carbonyl)amino)butanoic acid standard (for method development)

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel AD-H or equivalent)

Procedure:

  • Prepare a stock solution of the racemic standard and the synthesized sample in the mobile phase.

  • Set up the HPLC system with a chiral column.

  • A typical mobile phase for this type of analysis is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

  • Inject the racemic standard to determine the retention times of the (R) and (S)-enantiomers.

  • Inject the synthesized sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_S (S)-Enantiomer cluster_intermediate Intermediate cluster_R (R)-Enantiomer S_enantiomer (S)-3-Cbz-aminobutanoic acid enolate Planar Enolate (Achiral) S_enantiomer->enolate - H⁺ (Base) enolate->S_enantiomer + H⁺ R_enantiomer (R)-3-Cbz-aminobutanoic acid enolate->R_enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Detected? check_base Check Base Strength start->check_base Yes no_racemization No Racemization start->no_racemization No check_temp Check Reaction Temperature check_base->check_temp solution_base Use Milder Base (e.g., NaHCO₃) check_base->solution_base check_time Check Reaction Time check_temp->check_time solution_temp Lower Temperature (e.g., 0 °C) check_temp->solution_temp solution_time Reduce Reaction Time check_time->solution_time end Racemization Minimized solution_base->end solution_temp->end solution_time->end

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Cbz Deprotection of (S)-3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of Cbz-(S)-3-aminobutanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the Cbz deprotection of (S)-3-aminobutanoic acid and related compounds in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

  • Question: My Cbz deprotection by catalytic hydrogenation is sluggish or fails to go to completion. What are the likely causes and how can I resolve this?

  • Answer: Slow or incomplete catalytic hydrogenation is a common challenge. Several factors could be at play:

    • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps. Ensure your starting material is highly pure. If sulfur-containing functional groups are present in your molecule, consider alternative deprotection methods.

    • Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish with age. Using a fresh batch of a high-quality catalyst is recommended. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.

    • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion. Increasing the hydrogen pressure, for instance, to 50 psi or higher in a suitable apparatus, can often drive the reaction to completion.

    • Inadequate Mixing: As this is a heterogeneous reaction, vigorous stirring or agitation is crucial to ensure efficient contact between the substrate and the catalyst surface.

    • Product Inhibition: The newly formed free amine of (S)-3-aminobutanoic acid can sometimes coordinate to the palladium catalyst, inhibiting its activity. The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected side products in my deprotection reaction. How can I identify and minimize them?

  • Answer: The nature of side products is highly dependent on the deprotection method used:

    • Catalytic Hydrogenation:

      • N-Benzylation: In cases of incomplete hydrogenation or insufficient hydrogen, the intermediate benzyl carbamate can be further reduced to form an N-benzyl side product. Ensure a sufficient hydrogen supply and that the reaction goes to completion.

      • Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the reaction conditions. In such cases, transfer hydrogenolysis with a milder hydrogen donor like ammonium formate may offer better selectivity. Alternatively, non-reductive methods should be considered.

    • Acidic Cleavage (e.g., HBr in Acetic Acid):

      • Acetylation: When using acetic acid as a solvent, the deprotected amine can be acetylated, especially at elevated temperatures. To avoid this, consider using a non-nucleophilic acid/solvent system, such as HCl in dioxane.

      • Alkylation: The benzyl cation formed during acidic cleavage can potentially alkylate other sensitive functional groups in the molecule. Using scavengers or milder Lewis acid conditions can mitigate this.

Frequently Asked Questions (FAQs)

  • What is the most common and generally mildest method for Cbz deprotection?

    • Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the most widely used method due to its mild conditions and clean byproducts (toluene and carbon dioxide), which are easily removed.[1]

  • When should I choose an alternative to catalytic hydrogenation?

    • Alternative methods are necessary when the substrate contains functional groups that are sensitive to reduction (e.g., double bonds, nitro groups, or some sulfur-containing groups that can poison the catalyst). In such cases, acidic cleavage or nucleophilic cleavage methods are more suitable.

  • Are there safety concerns with any of the deprotection methods?

    • Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric palladium catalysts. Acidic cleavage often uses strong, corrosive acids like HBr in acetic acid. Nucleophilic cleavage may use reagents with strong odors, like thiols. Always consult the safety data sheets (SDS) for all reagents and take appropriate safety precautions.

  • How can I monitor the progress of my deprotection reaction?

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). A successful reaction will show the disappearance of the starting material and the appearance of the product.

Data Presentation

The following tables summarize representative quantitative data for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific substrate and reaction scale. The data presented here for beta-amino acids should serve as a good starting point for the deprotection of Cbz-(S)-3-aminobutanoic acid.

Table 1: Comparison of Cbz Deprotection Methods for Amino Acids

Cbz-Protected SubstrateDeprotection Method & ReagentsSolventTemperatureTimeYield (%)
Cbz-GlycineH₂ (1 atm), 10% Pd/CMethanolRoom Temp.2-4 h>95
Cbz-AlanineH₂ (1 atm), 10% Pd/CEthanolRoom Temp.2-4 h>95
Cbz-Phenylalanine33% HBr in Acetic AcidAcetic AcidRoom Temp.1-2 h~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C)MethanolReflux1-3 h>90
Cbz-β-AlanineH₂ (1 atm), 10% Pd/CMethanolRoom Temp.4 h~98
Cbz-β-AlanineTransfer Hydrogenolysis (HCOOH, Pd/C)MethanolRoom Temp.30 min~95

Experimental Protocols

Below are detailed methodologies for common Cbz deprotection experiments.

Protocol 1: Cbz Deprotection by Catalytic Hydrogenation

  • Materials:

    • Cbz-(S)-3-aminobutanoic acid (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Celite® or other filter aid

  • Procedure:

    • Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.

    • Concentrate the filtrate under reduced pressure to yield the deprotected (S)-3-aminobutanoic acid.

Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate

  • Materials:

    • Cbz-(S)-3-aminobutanoic acid (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (10-20% by weight)

    • Ammonium formate (3-5 equiv)

    • Methanol (solvent)

  • Procedure:

    • Dissolve the Cbz-protected amino acid in methanol in a round-bottom flask with a stir bar.

    • Carefully add 10% Pd/C to the solution.

    • Add ammonium formate to the reaction mixture.

    • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate.

Protocol 3: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid

  • Materials:

    • Cbz-(S)-3-aminobutanoic acid (1.0 equiv)

    • 33% Hydrogen Bromide in Acetic Acid

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Cbz-protected amino acid in 33% HBr in acetic acid at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the hydrobromide salt of (S)-3-aminobutanoic acid.

Visualizations

Troubleshooting_Cbz_Deprotection start Cbz Deprotection Reaction issue Problem Encountered? start->issue incomplete Incomplete/Slow Reaction issue->incomplete Yes side_products Side Products Observed issue->side_products Yes end Successful Deprotection issue->end No catalyst Check Catalyst: - Poisoned? - Inactive/Old? - Insufficient loading? incomplete->catalyst hydrogen Check Hydrogen Source: - Insufficient pressure? - Poor mixing? incomplete->hydrogen product_inhibition Product Inhibition? incomplete->product_inhibition method_choice Re-evaluate Method: - Substrate compatible? - Alternative needed? side_products->method_choice catalyst->method_choice solution_catalyst Solution: - Use fresh/more catalyst - Purify starting material catalyst->solution_catalyst solution_hydrogen Solution: - Increase H2 pressure - Improve agitation hydrogen->solution_hydrogen solution_inhibition Solution: - Add weak acid (e.g., AcOH) product_inhibition->solution_inhibition solution_method Solution: - Switch to acidic or  nucleophilic cleavage method_choice->solution_method

Caption: Troubleshooting workflow for Cbz deprotection.

Cbz_Deprotection_Methods start Cbz-Protected (S)-3-Aminobutanoic Acid method_selection Choice of Deprotection Method start->method_selection catalytic Catalytic Hydrogenolysis method_selection->catalytic acidic Acidic Cleavage method_selection->acidic nucleophilic Nucleophilic Cleavage method_selection->nucleophilic hydrogenation H2, Pd/C catalytic->hydrogenation transfer Transfer Hydrogenolysis (e.g., HCOONH4, Pd/C) catalytic->transfer hbr HBr / Acetic Acid acidic->hbr lewis_acid Lewis Acid (e.g., TMSI) acidic->lewis_acid thiol Thiol-based nucleophilic->thiol product (S)-3-Aminobutanoic Acid hydrogenation->product transfer->product hbr->product lewis_acid->product thiol->product

Caption: Overview of Cbz deprotection methodologies.

References

Technical Support Center: Optimization of Coupling Conditions for Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling conditions for Carboxybenzyl (Cbz)-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using the Cbz protecting group in peptide synthesis?

The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis due to its robust stability under a variety of reaction conditions, including basic and mildly acidic media.[1] This stability allows for flexibility in synthetic strategies. Furthermore, the introduction of the Cbz group often enhances the crystallinity of the protected amino acid, which can simplify purification.[2] It is easily introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions and can be removed under mild conditions, most commonly through catalytic hydrogenolysis.[1][2][3]

Q2: What are the most common issues encountered when coupling Cbz-protected amino acids?

The most frequent challenges researchers face during the coupling of Cbz-protected amino acids include:

  • Low Coupling Yields: This can be due to incomplete reactions, leading to the formation of deletion sequences in the final peptide.[4]

  • Slow Reaction Kinetics: Steric hindrance from the Cbz group, especially when coupled with bulky amino acid side chains, can slow down the reaction rate.[4]

  • Racemization: The risk of racemization, particularly for cysteine residues, is a significant concern and can be influenced by the choice of base and coupling reagents.[5]

  • Side Reactions: Prolonged reaction times or the use of overly strong bases can lead to the formation of unwanted byproducts.[4]

Q3: Is the Cbz group stable during the final cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS)?

The stability of the N-terminal Cbz group to the final cleavage conditions in Fmoc-SPPS, typically using a high concentration of trifluoroacetic acid (TFA), can be a concern.[6] While the Cbz group is generally stable to mildly acidic conditions, prolonged exposure to strong acids like 95% TFA can lead to its partial or complete removal.[7][8] It is advisable to perform a trial cleavage on a small scale to assess the stability of the Cbz group for a specific peptide sequence.

Q4: Can I introduce the Cbz group to the N-terminus of a peptide while it is still on the solid support in Fmoc-SPPS?

Yes, it is possible to protect the N-terminal amino group with a Cbz group after the final Fmoc group has been removed. This can be achieved by treating the resin-bound peptide with benzyl chloroformate (Cbz-Cl) and a suitable base.[6] This approach is useful when a Cbz-protected peptide is the desired final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Cbz-protected amino acids and provides recommended solutions.

ProblemPotential CauseRecommended Solution
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky nature of the Cbz group combined with a sterically demanding amino acid can impede the reaction.[4]- Use a more potent coupling reagent: Switch to uronium/aminium or phosphonium salt reagents like HATU, HBTU, PyAOP, or COMU.[4]- Increase reagent excess: Employ a higher excess (3-5 equivalents) of the Cbz-amino acid and coupling reagent.[4]- Extend reaction time: Increase the coupling time to 2-4 hours or even overnight.[4]- Perform a double coupling: Repeat the coupling step before proceeding to the next deprotection step.[4]
Peptide Aggregation: The growing peptide chain may become insoluble on the resin, hindering further reactions.[4]- Change the solvent system: Use a more polar solvent such as N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.[4]- Incorporate backbone protection: Consider using pseudoproline dipeptides in the sequence if it is known to be prone to aggregation.[4]
Racemization Strong Base: The use of strong bases like DIPEA can increase the risk of epimerization, especially with sensitive amino acids like cysteine.[4][5]- Use a weaker base: Consider using a less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5]- Minimize pre-activation time: If pre-activating the amino acid, keep the time short before adding it to the resin to reduce the risk of racemization.[4]
Formation of Side Products Prolonged Reaction Times: Extended exposure to coupling reagents and bases can lead to undesired side reactions.[4]- Optimize coupling time: Monitor the reaction progress using a qualitative test like the Kaiser test to avoid unnecessarily long reaction times.[5][9]- Use capping: If coupling is incomplete after a reasonable time, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[4]

Experimental Protocols

Protocol 1: Standard Coupling of a Cbz-Protected Amino Acid in Fmoc-SPPS

This protocol provides a general procedure for the manual coupling of a Cbz-protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin with a deprotected N-terminus

  • Cbz-protected amino acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA or NMM)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).[4]

  • Amino Acid Activation: In a separate vessel, dissolve the Cbz-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture. Allow for a short pre-activation time of 1-2 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.[4] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[5][9] A yellow or faint blue color indicates a complete or near-complete reaction. A strong blue color signifies incomplete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[5]

  • Capping (Optional): If the coupling is incomplete, cap the unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[4]

Protocol 2: Cbz Protection of an N-Terminal Amine on Resin

This protocol describes the procedure for protecting the N-terminal amine of a resin-bound peptide with a Cbz group.

Materials:

  • Peptide-resin with a deprotected N-terminus

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., DIPEA)

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed as described in Protocol 1, step 2.

  • Reaction Setup: Swell the resin in DMF. In a separate vessel, prepare a solution of benzyl chloroformate (Cbz-Cl, 3-5 equivalents) and DIPEA (5-7 equivalents) in DMF.

  • Cbz Protection: Add the Cbz-Cl solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Visualizations

G Troubleshooting Low Coupling Yield start Low Coupling Yield Detected (e.g., via Kaiser Test) check_sterics Is the Cbz-amino acid sterically hindered? start->check_sterics check_aggregation Is the peptide sequence prone to aggregation? check_sterics->check_aggregation No solution_reagent Use a stronger coupling reagent (HATU, HBTU, PyAOP, COMU) check_sterics->solution_reagent Yes check_aggregation->start No (Re-evaluate other factors) solution_solvent Change solvent to NMP or add chaotropic salts (LiCl) check_aggregation->solution_solvent Yes solution_excess Increase excess of amino acid and reagent solution_reagent->solution_excess solution_time Extend coupling time or perform double coupling solution_excess->solution_time solution_backbone Incorporate backbone protection (e.g., pseudoproline dipeptides) solution_solvent->solution_backbone G Standard Cbz-Amino Acid Coupling Workflow start Start: Deprotected Peptide-Resin swell_resin Swell Resin in DMF start->swell_resin activate_aa Activate Cbz-Amino Acid (Coupling Reagent + Base) swell_resin->activate_aa coupling Couple to Resin (2-4 hours) activate_aa->coupling monitor Monitor with Kaiser Test coupling->monitor wash Wash Resin (DMF, DCM) monitor->wash Complete cap Cap Unreacted Amines (Optional) monitor->cap Incomplete next_cycle Proceed to Next Cycle or Cleavage wash->next_cycle cap->wash

References

Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Our focus is on the removal of byproducts to ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Schotten-Baumann conditions?

A1: The most prevalent byproducts include:

  • Unreacted (S)-3-aminobutanoic acid: Due to incomplete reaction.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Di-Cbz-protected amine: Over-reaction leading to the protection of the carboxyl group as well, or in the case of primary amines, double protection on the nitrogen.

  • Benzyl carbonate derivatives: From the reaction of benzyl chloroformate with carbonate bases.

Q2: My reaction yield is low. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Hydrolysis of Benzyl Chloroformate: This reagent is sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.

  • Incorrect pH: The pH of the reaction mixture is crucial. For Cbz protection of amino acids, a pH range of 8-10 is generally recommended to ensure the amino group is deprotonated and nucleophilic while minimizing side reactions.

  • Poor Solubility of the Starting Material: (S)-3-aminobutanoic acid may not be fully soluble in the reaction medium. Using a co-solvent system like THF/water can improve solubility.

Q3: I am observing a significant amount of di-protected byproduct. How can I minimize its formation?

A3: To reduce di-protection, consider the following strategies:

  • Control Stoichiometry: Use a modest excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents).

  • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture, especially at the beginning.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.

Q4: How can I effectively remove benzyl alcohol from my product?

A4: Benzyl alcohol can often be removed through:

  • Aqueous Workup: Performing multiple extractions with a basic aqueous solution (e.g., sodium bicarbonate) can help partition the benzyl alcohol into the aqueous layer.

  • Column Chromatography: If the polarity difference between your product and benzyl alcohol is sufficient, silica gel chromatography can be an effective separation method.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave benzyl alcohol in the mother liquor.

Troubleshooting Guides

Issue 1: Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of the starting amino acid spot.

  • The isolated yield of the Cbz-protected product is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient ReagentEnsure accurate measurement of benzyl chloroformate (1.1-1.2 eq.).Drive the reaction to completion.
Incorrect pHMonitor and adjust the pH of the reaction to 8-10 using a suitable base (e.g., Na2CO3, NaHCO3).Optimize the nucleophilicity of the amine.
Short Reaction TimeExtend the reaction time and monitor by TLC until the starting material is consumed.Allow the reaction to reach completion.
Issue 2: Presence of Oily Byproducts After Workup

Symptoms:

  • The crude product is a viscous oil instead of a solid.

  • Purification by crystallization is challenging.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Residual Benzyl AlcoholPerform a thorough aqueous wash with a dilute base during the workup.Remove the majority of the benzyl alcohol.
Di-Cbz ByproductOptimize reaction conditions to minimize its formation (see FAQ Q3).Obtain a purer crude product that is more likely to solidify.
Inadequate DryingEnsure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na2SO4, MgSO4) before solvent evaporation.Remove residual water that can inhibit crystallization.

Data Presentation

Table 1: Illustrative Purification Outcomes for this compound

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield Primary Byproducts Removed
Recrystallization85-90%>98%70-85%Unreacted starting material, some benzyl alcohol
Column Chromatography85-90%>99%60-80%Benzyl alcohol, di-protected species
Acid-Base Extraction80-85%90-95%>90%Benzyl alcohol, neutral impurities

Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve (S)-3-aminobutanoic acid (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, NMR) byproduct_id Identify Major Byproduct(s) start->byproduct_id unreacted_sm Unreacted Starting Material byproduct_id->unreacted_sm High Polarity Spot benzyl_alcohol Benzyl Alcohol byproduct_id->benzyl_alcohol Moderately Polar Spot di_cbz Di-Cbz Byproduct byproduct_id->di_cbz Low Polarity Spot other Other/Unknown byproduct_id->other solution_sm Optimize Reaction: - Increase reaction time - Check pH - Increase Cbz-Cl eq. unreacted_sm->solution_sm solution_ba Purification: - Aqueous wash (base) - Recrystallization - Column Chromatography benzyl_alcohol->solution_ba solution_di_cbz Optimize Reaction: - Slow Cbz-Cl addition - Lower temperature - Control stoichiometry di_cbz->solution_di_cbz solution_other Further Analysis: - Mass Spectrometry - Advanced NMR other->solution_other

Caption: Troubleshooting workflow for byproduct identification and removal.

Purification_Decision_Tree start Crude Product Purity Assessment purity_check Purity > 95%? start->purity_check recrystallization Recrystallization purity_check->recrystallization Yes acid_base Acid-Base Extraction purity_check->acid_base No final_product Final Pure Product (>98%) recrystallization->final_product column_chrom Column Chromatography column_chrom->final_product acid_base->column_chrom Impurities still present acid_base->final_product Purity sufficient

Caption: Decision tree for selecting a purification strategy.

Stability of the benzyloxycarbonyl protecting group under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzyloxycarbonyl (Cbz or Z) protecting group. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the Cbz group in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the manipulation of the Cbz protecting group.

Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation of a Cbz group is a common issue with several potential causes. A systematic approach to troubleshooting is recommended:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[1][2]

    • Solution: Ensure your starting material is highly purified to remove any sulfur-containing contaminants. If the substrate inherently contains sulfur, consider an alternative deprotection method that is not susceptible to catalyst poisoning, such as acid-catalyzed cleavage.[1]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.

    • Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[1]

  • Insufficient Hydrogen Pressure: For some substrates, especially those that are sterically hindered, atmospheric pressure of hydrogen may not be sufficient for complete conversion.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[1]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure proper contact between the substrate and the catalyst surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, which reduces its coordination to the catalyst.[1]

Issue 2: Unwanted Side Reactions During Cbz Deprotection

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The formation of side products often depends on the chosen deprotection method and the other functional groups present in the molecule.

  • Reduction of Other Functional Groups: During catalytic hydrogenation, other reducible functional groups such as alkenes, alkynes, nitro groups, or aryl halides may also be reduced.[3]

    • Solution: Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid, often provides better selectivity and is a milder alternative to using hydrogen gas.[1][4]

  • Insufficient Hydrogen Source in Catalytic Hydrogenolysis: When the hydrogen source is insufficient, a side reaction can occur, leading to the formation of N-benzyl-protected tertiary amines.[5]

    • Solution: Ensure an adequate and continuous supply of hydrogen gas or a sufficient amount of the hydrogen donor in transfer hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Cbz group stable?

A1: The Cbz group is known for its remarkable stability across a range of chemical conditions.[6] It is generally stable to basic and most aqueous acidic media.[6][7][8] This stability makes it compatible with many synthetic transformations and orthogonal to other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][9]

Q2: What are the primary methods for Cbz group deprotection?

A2: The most common methods for removing a Cbz group are:

  • Catalytic Hydrogenolysis: This is the most widely used and mildest method.[6][10] It involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[11] This method cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[6]

  • Catalytic Transfer Hydrogenolysis: This is an alternative to using hydrogen gas and involves a hydrogen donor, such as formic acid or ammonium formate, with a palladium catalyst.[4][6]

  • Acidolysis: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[6][9] This method is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation.[6]

Q3: Can the Cbz group be removed in the presence of other protecting groups?

A3: Yes, the Cbz group is a valuable component in orthogonal protection strategies.[6] It is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal.[9] This allows for the selective deprotection of different functional groups within the same molecule.[12] For instance, the Cbz group can be selectively removed by hydrogenation in the presence of Boc and Fmoc groups.

Q4: Are there any metal-free methods for Cbz deprotection?

A4: Yes, acid-mediated deprotection provides a metal-free alternative. Reagents like isopropanol hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid can be effective.[13][14] These methods are advantageous for large-scale synthesis where concerns about residual heavy metal contamination are significant.[13][14] More recently, a method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been reported as a mild and selective metal-free option.[15]

Q5: Can Cbz protect functional groups other than amines?

A5: Yes, although most commonly used for amines, the Cbz group can also be used to protect other nucleophilic functional groups like alcohols, phenols, and thiols.[6][16]

Data Presentation

Table 1: Stability of the Cbz Group Under Various Conditions

Condition CategoryReagents/ConditionsStability of Cbz GroupCitation(s)
Basic Aqueous NaOH, Na₂CO₃, NaHCO₃Generally Stable[6][7][8]
Acidic (Mild) Trifluoroacetic acid (TFA)Generally Stable[17]
Acidic (Strong) HBr/AcOH, excess HClLabile[9][16][18]
Hydrogenation H₂/Pd/CLabile[6][11][16]
Other Reductive Na/NH₃ (Birch reduction)Labile[19]

Table 2: Common Cbz Deprotection Methods and Conditions

MethodReagents/CatalystSolventTemperatureTypical Reaction TimeCitation(s)
Catalytic Hydrogenolysis H₂, 10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temperature1 - 40 hours[4][6][20]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/CMethanol, EthanolRoom Temperature - Reflux0.5 - 4 hours[4][6]
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 2 hours[10]
Lewis Acid Catalysis AlCl₃Hexafluoroisopropanol (HFIP)Room TemperatureVaries[15]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAC)75 °CVaries[1][13]

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[20]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[20]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen, often with a balloon.[20]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[20]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[20]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 2: Cbz Deprotection via Acidolysis with HBr in Acetic Acid

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in 33% (w/w) hydrogen bromide in acetic acid.[10]

  • Reaction: Stir the solution at room temperature.[10]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Isolation: Upon completion, the product can often be precipitated by the addition of diethyl ether. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of the amine.[10]

  • Neutralization (Optional): To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).[10]

Visualizations

troubleshooting_workflow start Cbz Deprotection Failure (Incomplete or Slow Reaction) check_catalyst Check Catalyst start->check_catalyst check_hydrogen Check Hydrogen Source start->check_hydrogen check_substrate Check Substrate Purity start->check_substrate check_conditions Review Reaction Conditions start->check_conditions catalyst_activity Is Catalyst Fresh/Active? check_catalyst->catalyst_activity hydrogen_pressure Sufficient H2 Pressure? check_hydrogen->hydrogen_pressure catalyst_poisoning Potential Catalyst Poisoning? check_substrate->catalyst_poisoning mixing Adequate Mixing? check_conditions->mixing catalyst_poisoning->check_catalyst No purify_substrate Purify Substrate (Remove Sulfur) catalyst_poisoning->purify_substrate Yes alt_deprotection Consider Alternative Deprotection Method (e.g., Acidolysis) catalyst_poisoning->alt_deprotection Sulfur Inherent catalyst_activity->check_hydrogen Yes fresh_catalyst Use Fresh Catalyst or Increase Loading catalyst_activity->fresh_catalyst No hydrogen_pressure->check_conditions Yes increase_pressure Increase H2 Pressure hydrogen_pressure->increase_pressure No improve_agitation Improve Agitation mixing->improve_agitation No add_acid Consider Adding Weak Acid (e.g., AcOH) mixing->add_acid Yes, but still slow (Product Inhibition?)

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

deprotection_selection start Select Cbz Deprotection Method q1 Molecule contains hydrogenation-sensitive groups (e.g., C=C, C#C, NO2)? start->q1 q2 Concerned about metal contamination? q1->q2 Yes hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) q1->hydrogenolysis No transfer_hydrogenolysis Transfer Hydrogenolysis (Ammonium Formate, Pd/C) q2->transfer_hydrogenolysis No, but milder conditions desired acidolysis Acidolysis (HBr/AcOH) q2->acidolysis Yes q3 Standard hydrogenation is slow or fails? q3->transfer_hydrogenolysis Try milder transfer conditions lewis_acid Lewis Acid (AlCl3/HFIP) q3->lewis_acid Try alternative non-reductive method hydrogenolysis->q3

Caption: Decision tree for selecting a Cbz deprotection method.

References

Challenges in the scale-up synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Issue 1: Low Yield of Cbz-Protected Product

Q: We are experiencing a significant drop in yield for the Cbz protection of (S)-3-aminobutanoic acid upon scaling up from lab (grams) to pilot plant (kilograms) scale. What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Inefficient Mixing and Mass Transfer In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reaction or side reactions.- Optimize the stirrer design and agitation speed. - Consider using a reactor with baffles to improve mixing. - For very large scales, a continuous flow reactor might offer better control over mixing and temperature.
Poor pH Control The Cbz protection of amines is typically carried out under basic conditions (pH 8-10)[1]. On a large scale, localized pH changes due to the slow addition or poor mixing of the base can lead to decomposition of the benzyl chloroformate or racemization of the product[1].- Implement a reliable pH monitoring and control system. - Add the base solution subsurface to ensure rapid dispersion. - Use a buffered system to maintain a stable pH throughout the reaction.
Temperature Gradients Exothermic reactions can create localized hot spots in large reactors if heat is not dissipated efficiently. This can lead to the degradation of reactants and products.- Ensure the reactor has an adequate cooling system. - Control the addition rate of exothermic reagents. - Monitor the internal temperature at multiple points within the reactor.
Decomposition of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and high temperatures, which can lead to its decomposition and a subsequent reduction in yield.- Use fresh, high-purity benzyl chloroformate. - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen).

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_ph Verify pH Control start->check_ph check_temp Monitor Temperature Profile start->check_temp check_reagents Assess Reagent Quality start->check_reagents optimize_mixing Optimize Agitation/Baffles check_mixing->optimize_mixing implement_ph_control Implement Automated pH Control check_ph->implement_ph_control improve_cooling Enhance Cooling Capacity check_temp->improve_cooling use_fresh_reagents Use Fresh/Anhydrous Reagents check_reagents->use_fresh_reagents yield_improved Yield Improved? optimize_mixing->yield_improved implement_ph_control->yield_improved improve_cooling->yield_improved use_fresh_reagents->yield_improved end Consult Process Chemistry Expert yield_improved->end No

Caption: A logical workflow for troubleshooting low yields in the Cbz protection reaction.

Issue 2: Impurities Detected in the Final Product

Q: After scaling up the synthesis, we are observing new and higher levels of impurities in our isolated this compound. What are the likely side reactions and how can we minimize them?

A: The impurity profile can change significantly with scale. Here are some common side reactions and strategies to mitigate them.

Common Side Reactions and Impurities:

Side Reaction/Impurity Cause Mitigation Strategies
Di-Cbz Protected Product Reaction of the initially formed Cbz-protected amine with another molecule of benzyl chloroformate. This is more likely with highly reactive primary amines and at higher concentrations.- Use a controlled stoichiometry of benzyl chloroformate (1.05-1.1 equivalents). - Add benzyl chloroformate slowly and at a low temperature to keep its instantaneous concentration low.
Benzyl Alcohol Hydrolysis of benzyl chloroformate.- Use anhydrous conditions. - Ensure the base is added efficiently to neutralize the generated HCl, which can catalyze hydrolysis.
Over-alkylation of the Amine If the starting amine has other nucleophilic sites, these may also react with benzyl chloroformate.- Optimize reaction conditions (temperature, solvent, base) to favor N-protection.
Racemization Loss of stereochemical purity at the chiral center. This can be promoted by harsh basic conditions or elevated temperatures[1].- Maintain the pH in the optimal range (8-10)[1]. - Keep the reaction temperature as low as feasible.

Impurity Profile Comparison: Lab vs. Pilot Scale (Hypothetical Data)

Impurity Lab Scale (100g) - Area % (HPLC) Pilot Scale (10kg) - Area % (HPLC)
Di-Cbz Protected Product0.1%1.5%
Benzyl Alcohol0.5%2.5%
Unreacted Starting Material0.2%1.8%
(R)-isomer (from racemization)< 0.1%0.5%

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Cbz protection of (S)-3-aminobutanoic acid?

A1: The optimal pH range for the Cbz protection of amino acids is typically between 8 and 10[1]. A pH below 8 may lead to a slow reaction rate, while a pH above 10 increases the risk of benzyl chloroformate hydrolysis and racemization of the chiral center[1].

Q2: How can we improve the crystallization and isolation of the final product at a large scale?

A2: Large-scale crystallization can be challenging. To improve this process, consider the following:

  • Solvent System: Screen different solvent/anti-solvent systems to find one that provides good crystal morphology and high recovery.

  • Seeding: Use seed crystals to control the crystallization process and obtain a more uniform particle size distribution.

  • Cooling Profile: Implement a controlled cooling profile to avoid rapid crystallization, which can lead to the inclusion of impurities.

  • Agitation: Optimize the agitation rate to ensure good mixing without causing crystal breakage.

Q3: What are the safety considerations for handling benzyl chloroformate at an industrial scale?

A3: Benzyl chloroformate is a corrosive and lachrymatory substance. When handling it at a large scale, it is crucial to:

  • Use a closed-system for transfers to minimize exposure.

  • Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.

  • Have an emergency plan in place for spills or accidental exposure.

Q4: Are there greener alternatives to traditional solvents for this synthesis?

A4: While traditional organic solvents are commonly used, research is ongoing into greener alternatives. For the Cbz protection step, water-based systems have been explored and can be effective, reducing the reliance on volatile organic compounds[2]. For purification, exploring solvent recycling and alternative separation techniques can also improve the environmental footprint of the process.

Experimental Protocols

Protocol 1: Cbz Protection of (S)-3-Aminobutanoic Acid (Pilot Scale)
  • Reactor Setup: Charge a 100 L glass-lined reactor with a solution of (S)-3-aminobutanoic acid (5.0 kg, 48.5 mol) in 50 L of purified water.

  • Base Addition: Cool the solution to 0-5 °C and add a 2 M aqueous solution of sodium carbonate to adjust the pH to 9.0-9.5. Maintain this pH throughout the reaction by controlled addition of the sodium carbonate solution.

  • Reagent Addition: Slowly add benzyl chloroformate (8.7 kg, 51.0 mol, 1.05 equiv.) subsurface over a period of 2-3 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, adjust the pH to 2-3 with 3 M hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x 25 L).

  • Purification: Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to afford the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

A (S)-3-Aminobutanoic Acid C This compound A->C  Base (e.g., Na2CO3)  Solvent (e.g., Water/THF) B Benzyl Chloroformate B->C

Caption: The reaction scheme for the Cbz protection of (S)-3-aminobutanoic acid.

Troubleshooting Logic for Impurity Formation

start Impurity Detected impurity_id Identify Impurity (e.g., Di-Cbz, Benzyl Alcohol, (R)-isomer) start->impurity_id di_cbz Di-Cbz Product? impurity_id->di_cbz benzyl_alcohol Benzyl Alcohol? impurity_id->benzyl_alcohol r_isomer (R)-isomer? impurity_id->r_isomer optimize_stoichiometry Optimize Cbz-Cl Stoichiometry and Addition Rate di_cbz->optimize_stoichiometry Yes improve_drying Improve Drying of Solvents/Reagents benzyl_alcohol->improve_drying Yes control_ph_temp Tighten pH and Temperature Control r_isomer->control_ph_temp Yes solution Impurity Minimized optimize_stoichiometry->solution improve_drying->solution control_ph_temp->solution

Caption: A decision tree for addressing common impurities in the final product.

References

Technical Support Center: Alternative Purification Methods for Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to standard chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: Why consider alternative purification methods to column chromatography for protected amino acids?

A1: While column chromatography is a powerful purification technique, it can be time-consuming, expensive, and generate significant solvent waste, especially for large-scale synthesis. Alternative methods such as crystallization, extraction, and precipitation can offer more efficient, cost-effective, and environmentally friendly options for purifying protected amino acids, particularly when dealing with non-polar or crystalline compounds.

Q2: What are the most common non-chromatographic purification methods for protected amino acids?

A2: The most common alternative purification methods include:

  • Crystallization: This technique separates a product from a solution based on differences in solubility. It is highly effective for obtaining high-purity crystalline solids.

  • Liquid-Liquid Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids. It is useful for removing impurities with different polarity from the target compound.

  • Precipitation/Trituration: This involves inducing a solid to form from a solution. Trituration is a specific form of precipitation where an oily product is converted to a solid by stirring with a solvent in which it is insoluble.

  • Group-Assisted Purification (GAP): This is a newer technique where a protecting group is also designed to facilitate purification by simple washing or extraction, avoiding the need for chromatography or recrystallization.[1][2]

Q3: How do I choose the best alternative purification method for my protected amino acid?

A3: The choice of purification method depends on the physical and chemical properties of your protected amino acid and the nature of the impurities.

  • If your product is expected to be a solid, crystallization is often the best choice for achieving high purity.

  • If your product is an oil or has significantly different polarity compared to the impurities, liquid-liquid extraction is a good option.

  • If you have an oily product that is difficult to crystallize directly, trituration or conversion to a dicyclohexylamine (DCHA) salt can induce solidification.[3][4]

  • For hydrophobic peptides, precipitation in water followed by washing with a non-polar solvent like diethyl ether can be effective.[5]

Q4: What is the impact of starting material purity on the final peptide synthesis?

A4: The purity of the protected amino acid building blocks is critical. Even small impurities can lead to the insertion of incorrect amino acids, truncated sequences, or other side reactions during peptide synthesis, which complicates the purification of the final peptide and reduces the overall yield.[6][7][8]

Troubleshooting Guides

Crystallization Issues

Q: My protected amino acid "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for "oiling out" during crystallization.

Q: No crystals are forming from my solution. What steps can I take?

A: A lack of crystal formation usually indicates that the solution is not supersaturated or that impurities are inhibiting crystallization.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your protected amino acid.

  • Induce Crystallization:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus.

    • Seed: Add a small crystal of the desired compound, if available.

  • Change Solvent System: The solubility profile might not be ideal for the chosen solvents. Experiment with different solvent pairs. Common systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[3]

  • Optimize Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to smaller, less pure crystals or prevent crystallization altogether.[9]

Extraction Issues

Q: An emulsion formed during my liquid-liquid extraction. How can I break it?

A: Emulsions are a common issue, especially when dealing with samples containing surfactant-like molecules. Here are several strategies to break an emulsion:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[10]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[10][11]

  • Change Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.[10]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a low speed can effectively separate the layers.[12]

  • Filtration: Use phase separation filter paper to separate the aqueous and organic layers.[10]

G A Emulsion Formed During Extraction B Add Saturated NaCl (Brine) A->B Increase ionic strength C Gently Swirl Instead of Shaking A->C Minimize agitation D Centrifuge at Low Speed A->D Force separation E Filter Through Phase Separation Paper A->E Physical separation F Add a Different Organic Solvent A->F Alter solubility G Allow to Stand for an Extended Period A->G Allow time to settle H Separated Layers B->H C->H D->H E->H F->H G->H GAP_Workflow cluster_reaction Protection Reaction cluster_purification Purification cluster_isolation Isolation A Amino Acid Ester HCl + Et3N + 4Å MS in DCM C Reaction at 90°C A->C B N-Phosphonyl Chloride (GAP Auxiliary) B->C D Cool and Filter C->D E Wash with Hexane/DCM D->E F Precipitation of Pure Product E->F G Filter and Dry F->G H Pure Protected Amino Acid Ester G->H

References

Validation & Comparative

A Comparative Guide to the Analytical Methods for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principal analytical methods for the characterization and purity assessment of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in the synthesis of various pharmaceuticals. The analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and structural analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess of chiral molecules like this compound. Chiral stationary phases (CSPs) are essential for the separation of its enantiomer, the (R)-isomer.

Comparison of Chiral HPLC Methods
ParameterPolysaccharide-Based CSPs (e.g., Chiralpak® series)Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic™ series)
Stationary Phase Amylose or cellulose derivatives coated or immobilized on silica gel.Teicoplanin, Vancomycin, or Ristocetin A bonded to silica gel.
Typical Mobile Phase Normal Phase: Hexane/Isopropanol with an acidic modifier (e.g., TFA). Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers.Polar Organic, Reversed-Phase, and Normal-Phase modes are possible. Volatile buffers like ammonium trifluoroacetate are often used, making these methods LC-MS compatible.
Selectivity Excellent for a broad range of racemates, including N-protected amino acids.Highly effective for polar and ionic compounds, including underivatized and N-protected amino acids.
Method Development Can be more empirical, requiring screening of different columns and mobile phase compositions.Often straightforward, with predictable behavior in different mobile phase modes.
Experimental Protocol: Chiral HPLC

This protocol is a representative method for the enantiomeric purity determination of N-Cbz protected β-amino acids and serves as a starting point for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of this compound Dissolution Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolution Injection Inject 10 µL onto Chiral HPLC System Dissolution->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Figure 1: Workflow for the determination of enantiomeric purity by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Data Interpretation

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • δ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group (-C₆H₅).

  • δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ ~5.0 ppm (br d, 1H): Amide proton (-NH-).

  • δ ~4.1 ppm (m, 1H): Methine proton at the chiral center (-CH(CH₃)-).

  • δ ~2.5 ppm (d, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • δ ~1.2 ppm (d, 3H): Methyl protons (-CH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • δ ~176 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).

  • δ ~136 ppm: Aromatic quaternary carbon of the benzyl group.

  • δ ~128 ppm: Aromatic carbons of the benzyl group.

  • δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ ~45 ppm: Methine carbon at the chiral center (-CH(CH₃)-).

  • δ ~41 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

  • δ ~20 ppm: Methyl carbon (-CH₃).

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube. The choice of solvent can affect the chemical shifts.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~10 mg of Sample Dissolution Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Acquire_1H Acquire 1H NMR Spectrum Dissolution->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolution->Acquire_13C Processing Fourier Transform, Phase & Baseline Correction Acquire_1H->Processing Acquire_13C->Processing Referencing Reference Spectra Processing->Referencing Assignment Assign Chemical Shifts, Coupling Constants & Integrals Referencing->Assignment

Figure 2: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ (m/z 238.1) in ESI-MS/MS would be expected to follow pathways characteristic of N-Cbz protected amino acids.

Expected Key Fragment Ions:

  • Loss of the benzyl group: [M+H - C₇H₇]⁺ leading to a fragment at m/z 147.

  • Loss of benzyloxycarbonyl group: [M+H - C₈H₇O₂]⁺ resulting in the protonated 3-aminobutanoic acid at m/z 104.

  • Decarboxylation: [M+H - CO₂]⁺ leading to a fragment at m/z 194.

  • Formation of the tropylium ion: A common fragment from the benzyl group at m/z 91.

Experimental Protocol: LC-MS

1. Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: A standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Desolvation Temperature: ~350 °C.

4. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ at m/z 238.1.

  • If performing MS/MS, select the precursor ion at m/z 238.1 and acquire the product ion spectrum to observe the characteristic fragment ions.

MS_Logic cluster_fragments Expected Fragmentation Pathways Molecule This compound [M] Protonated Protonated Molecule [M+H]+ (m/z 238.1) Molecule->Protonated ESI+ Frag1 Loss of Benzyl Group [M+H - C7H7]+ (m/z 147) Protonated->Frag1 Frag2 Loss of Benzyloxycarbonyl Group [M+H - C8H7O2]+ (m/z 104) Protonated->Frag2 Frag3 Decarboxylation [M+H - CO2]+ (m/z 194) Protonated->Frag3 Frag4 Tropylium Ion [C7H7]+ (m/z 91) Protonated->Frag4

Figure 3: Logical relationship of expected mass spectrometry fragmentation.

Conclusion

The analytical characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Chiral HPLC is paramount for determining enantiomeric purity, with polysaccharide-based columns being a reliable choice. NMR spectroscopy provides definitive structural confirmation, and mass spectrometry serves to verify the molecular weight and offer further structural insights through fragmentation analysis. While specific, validated methods for this exact compound are not widely published, the protocols and data presented here for analogous structures provide a robust framework for method development and validation, ensuring the quality and integrity of this important synthetic intermediate.

A Comparative Guide to HPLC Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of both chemical and enantiomeric purity of chiral building blocks is paramount. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key intermediate in the synthesis of various pharmaceutical agents. The performance of a polysaccharide-based chiral stationary phase (CSP) is compared against a macrocyclic antibiotic-based CSP, offering insights into method selection based on analytical requirements.

Comparative Performance of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase is critical for the successful separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, and macrocyclic antibiotic-based columns, like those utilizing teicoplanin or vancomycin, are two of the most powerful and versatile classes of CSPs for HPLC.[1][2] Below is a summary of the expected performance of these two approaches for the analysis of this compound.

Performance MetricMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Antibiotic-Based CSP
Principle of Separation Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.Chiral recognition through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2]
Typical Resolution (Rs) of Enantiomers > 2.0> 1.8
Chemical Purity Determination (%) 99.599.5
Enantiomeric Purity (%ee) 99.098.8
Limit of Detection (LOD) for R-isomer 0.05%0.08%
Limit of Quantitation (LOQ) for R-isomer 0.15%0.25%
Analysis Time (minutes) 2025
Mobile Phase Compatibility Normal Phase & Reverse PhaseNormal Phase, Reverse Phase & Polar Organic
Method Robustness HighVery High
Cost per Analysis ModerateModerate to High

This data is representative and intended for illustrative purposes. Actual results may vary based on the specific instrumentation, column manufacturer, and method conditions.

Experimental Workflow

The general workflow for the analysis of this compound purity by HPLC involves several key steps from sample preparation to data analysis and interpretation. This process ensures accurate and reproducible results for both chemical and chiral purity assessment.

HPLC Purity Analysis Workflow Workflow for HPLC Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Sample in Mobile Phase filter_sample Filter through 0.22 µm Syringe Filter prep_sample->filter_sample inject_sample Inject Sample onto HPLC System filter_sample->inject_sample separate_analytes Separation on Chiral Column inject_sample->separate_analytes detect_analytes UV Detection separate_analytes->detect_analytes integrate_peaks Integrate Peak Areas detect_analytes->integrate_peaks calc_purity Calculate Chemical Purity integrate_peaks->calc_purity calc_ee Calculate Enantiomeric Excess (%ee) integrate_peaks->calc_ee report Generate Report calc_purity->report calc_ee->report

Caption: Workflow for HPLC Purity Assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable purity analysis. The following protocols outline two distinct HPLC methods for the analysis of this compound.

Protocol 1: Chiral HPLC with a Polysaccharide-Based CSP

Objective: To determine the chemical and enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.

  • Data Analysis: Chemical purity is calculated based on the area percentage of the main peak relative to all peaks. Enantiomeric excess (%ee) is calculated using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Protocol 2: Chiral HPLC with a Macrocyclic Antibiotic-Based CSP

Objective: To provide an alternative assessment of the chemical and enantiomeric purity of this compound using a macrocyclic antibiotic-based CSP.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).[3]

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.

  • Data Analysis: Chemical purity and enantiomeric excess are calculated as described in Protocol 1.

Alternative Analytical Techniques

While chiral HPLC is the most prevalent and versatile technique for the purity analysis of compounds like this compound, other methods can be employed, often for orthogonal verification.[4]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample and solvent consumption. Separation is based on the charge-to-size ratio of the analytes.[6]

  • Gas Chromatography (GC): Can be used for chiral analysis if the analyte is volatile or can be derivatized to increase its volatility.[4]

The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for high resolution, speed, sensitivity, and the availability of instrumentation. For routine quality control and in-process monitoring, a well-developed and validated chiral HPLC method, such as those described above, provides a robust and reliable solution.

References

A Comparative Guide to the ¹H NMR Characterization of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the precise characterization of protected amino acids is of paramount importance. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-β³-hAla-OH) and its commonly used alternatives, (S)-3-(tert-butoxycarbonylamino)butanoic acid (Boc-β³-hAla-OH) and (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid (Fmoc-β³-hAla-OH). The data presented facilitates the unambiguous identification and purity assessment of these crucial building blocks.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for Cbz-, Boc-, and Fmoc-protected (S)-3-aminobutanoic acid. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Compound Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
This compound H-4 (CH₃)~1.21d~6.63H
H-2 (CH₂)~2.53d~6.32H
H-3 (CH)~4.08m-1H
Cbz-CH₂~5.10s-2H
NH~5.30d~8.11H
Cbz-ArH~7.35m-5H
(S)-3-(tert-butoxycarbonylamino)butanoic acid H-4 (CH₃)~1.19d~6.63H
Boc-CH₃~1.44s-9H
H-2 (CH₂)~2.45d~6.22H
H-3 (CH)~3.95m-1H
NH~5.05d~8.41H
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid H-4 (CH₃)~1.15d~6.73H
H-2 (CH₂)~2.48d~6.42H
H-3 (CH)~4.05m-1H
Fmoc-CH, CH₂~4.22-4.40m-3H
NH~5.25d~8.21H
Fmoc-ArH~7.32-7.78m-8H

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for N-protected amino acids is outlined below. Adherence to this protocol will ensure the acquisition of high-quality, reproducible data suitable for structural elucidation and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the N-protected amino acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • For compounds with acidic protons that may broaden signals, the addition of a drop of D₂O can be used to exchange these protons.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Nucleus: ¹H

  • Number of Scans: 8 to 16 scans are typically sufficient for routine analysis.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Pulse Width: A 30° or 90° pulse angle can be used.

  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate all signals.

  • Determine the multiplicity and coupling constants for each signal.

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates a logical workflow for the ¹H NMR characterization of a protected amino acid, from sample preparation to final structure confirmation.

characterization_workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Fourier Transform & Phasing D->E F Chemical Shift Calibration E->F G Integration & Peak Picking F->G H Assign Chemical Shifts G->H I Determine Multiplicity & J-Coupling H->I J Analyze Integration Ratios I->J K Compare with Expected Structure J->K

Figure 1. Workflow for ¹H NMR Characterization.

A Comparative Guide to Cbz and Boc Protecting Groups for 3-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine protecting group is a critical decision in the synthesis of modified amino acids and peptidomimetics, directly impacting reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), specifically for the protection of 3-aminobutanoic acid. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Overview of Cbz and Boc Protecting Groups

The Cbz and Boc groups are both carbamate-based protecting groups that effectively mask the nucleophilicity of the amine functionality in 3-aminobutanoic acid. The primary distinction between them lies in their lability under different chemical conditions, which forms the basis of their orthogonal nature in complex synthetic routes. The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis, while the Boc group is prized for its ease of removal under acidic conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the protection and deprotection of 3-aminobutanoic acid with Cbz and Boc groups based on reported experimental findings.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentSubstrateSolventBaseReaction TimeYield (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)(R)-3-Aminobutanoic acidDioxane/WaterTriethylamine (TEA)16 hours90%
Cbz Benzyl chloroformate (Cbz-Cl)(R)-3-Aminobutanoic acid methyl ester hydrochlorideWaterSodium carbonate3-4 hours95.3%

Table 2: Comparison of Deprotection Reactions

Protected SubstrateDeprotection MethodReagentSolventReaction TimeYield (%)
N-Boc-3-aminobutanoic acid derivative AcidolysisTrifluoroacetic acid (TFA)Dichloromethane (DCM)18 hours87%
N-Cbz-(R)-3-aminobutanol Catalytic HydrogenolysisH₂ (0.4-0.6 MPa), 10% Pd/CEthanolNot specified96.0%

Experimental Protocols

Detailed methodologies for the key protection and deprotection reactions are provided below.

Boc Protection of (R)-3-Aminobutanoic Acid
  • Suspension: Suspend (R)-3-aminobutanoic acid (2.415 g, 23.42 mmol) in a solvent mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.

  • Basification: Add triethylamine (TEA, 4.90 mL, 35.1 mmol) dropwise to the suspension to obtain a clear solution.

  • Reaction Initiation: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (5.11 g, 23.42 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Partition the mixture between water (80 mL) and ethyl acetate (EtOAc, 80 mL). Separate the aqueous layer and wash it with EtOAc.

  • Acidification and Extraction: Acidify the aqueous layer to pH 3 with 1 M aqueous KHSO₄ and extract with EtOAc (2 x 80 mL).

  • Isolation: Combine the EtOAc extracts, wash with saturated aqueous NaCl (2 x 80 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (4.301 g, 21.16 mmol, 90% yield) as a pale yellow solid.

Cbz Protection of (R)-3-Aminobutanoic Acid Methyl Ester
  • Dissolution: Add 50g of (R)-3-aminobutanoic acid methyl ester hydrochloride and 400g of water to a clean four-mouth bottle.

  • Basification: Slowly add 41.4g of sodium carbonate to the bottle. After the addition is complete, stir to dissolve and then reduce the temperature to 0-10 °C.

  • Reaction Initiation: Slowly add 44.8g of benzyl chloride dropwise, controlling the temperature at 0-10 °C.

  • Reaction: After the dropwise addition is complete, heat the mixture to 20-30 °C and stir for 3-4 hours, maintaining the temperature until the starting material is consumed.

  • Extraction: Add 200 mL of dichloromethane twice to the reaction solution for extraction. Separate the layers and combine the organic layers.

  • Isolation: Dry the combined organic layers with sodium sulfate and concentrate under reduced pressure to obtain the product with a reported yield of 95.3%.[1]

Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the N-Boc protected substrate (17.4 g, 59.7 mmol) in dichloromethane (DCM, 120 mL).

  • Acid Treatment: Treat the solution with trifluoroacetic acid (TFA, 23.0 mL, 299 mmol) and stir for 18 hours at room temperature.[2]

  • Neutralization: Add excess 1 N NaOH and stir the mixture vigorously for 15 minutes.[2]

  • Extraction and Isolation: Separate the organic layer, dry it over MgSO₄, and concentrate in vacuo to provide the deprotected product (9.95 g, 87% yield).[2]

Cbz Deprotection by Catalytic Hydrogenolysis
  • Reaction Setup: Place 50g of (R)-3-benzyloxyamidobutanol in a clean four-mouth bottle, add 200 mL of ethanol and 2.5g of 10 wt% Pd/C.[1]

  • Hydrogenation: Raise the temperature to 50-60 °C and apply a hydrogen pressure of 0.4-0.6 MPa.[1] React until the starting material disappears.[1]

  • Isolation: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the oily (R)-3-aminobutanol product with a reported yield of 96.0%.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for Cbz and Boc groups on 3-aminobutanoic acid.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 3-Aminobutanoic_Acid 3-Aminobutanoic Acid N-Boc-3-Aminobutanoic_Acid N-Boc-3-Aminobutanoic Acid 3-Aminobutanoic_Acid->N-Boc-3-Aminobutanoic_Acid Yield: 90% Boc2O_TEA Boc₂O, TEA Dioxane/Water Boc2O_TEA->N-Boc-3-Aminobutanoic_Acid N-Boc-3-Aminobutanoic_Acid_Dep N-Boc-3-Aminobutanoic Acid Deprotected_Amine 3-Aminobutanoic Acid N-Boc-3-Aminobutanoic_Acid_Dep->Deprotected_Amine Yield: 87% TFA_DCM TFA, DCM TFA_DCM->Deprotected_Amine

Caption: Boc protection and deprotection workflow.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection 3-Aminobutanoic_Acid_Ester 3-Aminobutanoic Acid Methyl Ester N-Cbz-3-Aminobutanoic_Acid_Ester N-Cbz-3-Aminobutanoic Acid Methyl Ester 3-Aminobutanoic_Acid_Ester->N-Cbz-3-Aminobutanoic_Acid_Ester Yield: 95.3% CbzCl_Na2CO3 Cbz-Cl, Na₂CO₃ Water CbzCl_Na2CO3->N-Cbz-3-Aminobutanoic_Acid_Ester N-Cbz-3-Aminobutanol N-Cbz-3-Aminobutanol Deprotected_Amine_Alcohol 3-Aminobutanol N-Cbz-3-Aminobutanol->Deprotected_Amine_Alcohol Yield: 96.0% H2_PdC H₂, Pd/C Ethanol H2_PdC->Deprotected_Amine_Alcohol

Caption: Cbz protection and deprotection workflow.

Concluding Remarks

Both Cbz and Boc are highly effective protecting groups for the amine functionality of 3-aminobutanoic acid, each with its distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. The orthogonality of these two protecting groups allows for their simultaneous use in a synthetic scheme, enabling the selective deprotection of one in the presence of the other, a significant advantage in the construction of complex molecules. Researchers should carefully consider the reaction conditions and yields presented to select the most appropriate protecting group for their specific synthetic goals.

References

A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of peptide synthesis, the strategic selection and use of protecting groups are fundamental to achieving high-purity products in high yields. The concept of "orthogonality" is paramount, referring to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1] This guide provides an objective comparison of the Carboxybenzyl (Cbz or Z) protecting group, a foundational tool in peptide chemistry, with other commonly used α-amino protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is supported by experimental data and detailed protocols to aid in the design of robust synthetic strategies.

The Cbz group, introduced by Bergmann and Zervas, is renowned for its stability under a wide range of conditions and its unique deprotection method, catalytic hydrogenolysis, which forms the basis of its orthogonality with many other protecting groups.[2]

Comparative Data: Orthogonality of Cbz and Other Protecting Groups

The selection of a protecting group strategy is dictated by the stability of the protecting groups to the various deprotection conditions that will be employed throughout the synthesis. The following table summarizes the deprotection conditions and the stability of Cbz, Boc, Fmoc, and Alloc groups, demonstrating their orthogonal nature.

Protecting GroupAbbreviationPrimary Deprotection ConditionStability under Cbz Deprotection (H₂/Pd-C)Stability under Boc Deprotection (TFA)Stability under Fmoc Deprotection (Piperidine)Stability under Alloc Deprotection (Pd(0))
Carboxybenzyl Cbz (Z) Catalytic Hydrogenolysis (e.g., H₂/Pd-C)-Stable Stable Generally Stable
tert-Butoxycarbonyl Boc Acid (e.g., Trifluoroacetic Acid - TFA)Stable [3]-Stable Stable
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., 20% Piperidine in DMF)Generally Stable (but can be cleaved under some hydrogenation conditions)[4]Stable -Stable
Allyloxycarbonyl Alloc Pd(0) catalyst (e.g., Pd(PPh₃)₄)Generally Unstable Stable [4]Stable -

Note: While Cbz is generally stable to Pd(0) catalysts used for Alloc deprotection, some sources suggest potential for cleavage under certain transition metal catalysis conditions.[5]

Quantitative Performance of Orthogonal Deprotection

The following table provides representative yields for the selective deprotection of one protecting group in the presence of another, illustrating the practical application of this orthogonality.

Selective DeprotectionSubstrate ExampleDeprotection ConditionsExpected OutcomeYield (%)Reference
Boc Deprotection Boc-AA-Cbz-AA-PeptideTFA in CH₂Cl₂H₂N-AA-Cbz-AA-Peptide>95[1]
Fmoc Deprotection Fmoc-AA-Cbz-AA-Peptide20% Piperidine in DMFH₂N-AA-Cbz-AA-Peptide>99[1]
Cbz Deprotection Cbz-AA-Boc-AA-PeptideH₂/Pd-C in MeOHH₂N-AA-Boc-AA-Peptide>95[2]
Alloc Deprotection Alloc-AA-Cbz-AA-PeptidePd(PPh₃)₄, Phenylsilane in DCMH₂N-AA-Cbz-AA-Peptide>95[6]

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal relationships between the Cbz, Boc, Fmoc, and Alloc protecting groups, as well as a typical experimental workflow for selective deprotection.

Orthogonal_Protecting_Groups cluster_deprotection Deprotection Conditions Cbz Cbz Hydrogenolysis H₂/Pd-C Cbz->Hydrogenolysis Cleaved by Acid Acid (TFA) Cbz->Acid Stable Base Base (Piperidine) Cbz->Base Stable Boc Boc Boc->Hydrogenolysis Stable Boc->Acid Cleaved by Boc->Base Stable Pd0 Pd(0) Boc->Pd0 Stable Fmoc Fmoc Fmoc->Hydrogenolysis Generally Stable Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->Pd0 Stable Alloc Alloc Alloc->Hydrogenolysis Unstable Alloc->Acid Stable Alloc->Base Stable Alloc->Pd0 Cleaved by

Caption: Orthogonality of Cbz, Boc, Fmoc, and Alloc protecting groups.

Experimental_Workflow Start Start with Multifunctional Peptide (e.g., Cbz-AA(Boc)-Peptide-Resin) Deprotect_Boc Selective Boc Deprotection (TFA in CH₂Cl₂) Start->Deprotect_Boc Wash_Neutralize1 Wash and Neutralize Deprotect_Boc->Wash_Neutralize1 Modify_Amine Further Modification (e.g., Acylation, Alkylation) Wash_Neutralize1->Modify_Amine Deprotect_Cbz Cbz Deprotection (H₂/Pd-C in MeOH) Modify_Amine->Deprotect_Cbz Wash_Neutralize2 Wash and Neutralize Deprotect_Cbz->Wash_Neutralize2 Final_Product Final Deprotected Peptide Wash_Neutralize2->Final_Product

Caption: A logical workflow for sequential orthogonal deprotection.

Detailed Experimental Protocols

The following are representative experimental protocols for the selective deprotection of Cbz, Boc, Fmoc, and Alloc groups. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Protocol 1: Selective Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group in the presence of Boc and Fmoc groups.

  • Materials:

    • Cbz-protected peptide

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH or EtOH) in a flask equipped with a magnetic stir bar.

    • Carefully add the 10% Pd/C catalyst to the solution. The catalyst can be pyrophoric and should be handled with care.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Protocol 2: Selective Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of a Boc group in the presence of a Cbz group.

  • Materials:

    • Boc-protected peptide

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (CH₂Cl₂)

    • Scavenger (e.g., triisopropylsilane (TIS), optional)

  • Procedure:

    • Dissolve the Boc-protected peptide in CH₂Cl₂.

    • Add TFA to the solution (typically 25-50% v/v). If acid-sensitive residues (e.g., Trp, Met) are present, add a scavenger like TIS (2.5-5%).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction for completion by TLC or mass spectrometry.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., diisopropylethylamine - DIPEA) for subsequent reactions.

Protocol 3: Selective Fmoc Deprotection with Piperidine

This protocol describes the removal of an Fmoc group in the presence of Cbz and Boc groups.

  • Materials:

    • Fmoc-protected peptide-resin

    • 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)

    • DMF

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate the mixture for 5-20 minutes at room temperature. The deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.

    • Drain the piperidine solution.

    • Repeat the treatment with a fresh portion of 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.[7]

Protocol 4: Selective Alloc Deprotection with a Palladium(0) Catalyst

This protocol describes the removal of an Alloc group in the presence of Cbz, Boc, and Fmoc groups.

  • Materials:

    • Alloc-protected peptide

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.1-0.2 equivalents)

    • Scavenger (e.g., phenylsilane (PhSiH₃), dimedone, or morpholine) (typically 10-20 equivalents)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the Alloc-protected peptide in CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Add the scavenger to the solution.

    • Add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow.

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction for completion by TLC or mass spectrometry.

    • Upon completion, the reaction mixture can be washed with aqueous solutions to remove the catalyst and scavenger byproducts, followed by drying and concentration of the organic phase.

Conclusion

The Carboxybenzyl (Cbz) protecting group remains a valuable and robust tool in the arsenal of the peptide chemist. Its unique deprotection condition, catalytic hydrogenolysis, provides a high degree of orthogonality with the acid-labile Boc group and the base-labile Fmoc group. This allows for intricate and selective manipulations of amino functionalities during the synthesis of complex peptides and other organic molecules. While the Alloc group also offers an orthogonal deprotection strategy, its removal via palladium catalysis requires careful consideration of potential side reactions. A thorough understanding of the stability and lability of each protecting group under various reaction conditions is essential for the rational design and successful execution of complex synthetic endeavors in research and drug development.

References

Comparative study of different protecting groups for beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of novel therapeutics incorporating β-amino acids. The unique structural properties of β-amino acids offer significant potential in creating peptidomimetics with enhanced stability and biological activity. The selection of appropriate protecting groups for both the amine and carboxylic acid functionalities is critical for achieving high yields, purity, and enabling orthogonal strategies in complex synthetic routes. This guide provides a comprehensive comparison of commonly employed protecting groups for β-amino acids, supported by experimental data and detailed protocols.

Amine Protecting Groups: A Comparative Analysis

The most widely utilized protecting groups for the amino functionality of β-amino acids are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The choice among these is dictated by their distinct stability profiles and the conditions required for their removal, which allows for strategic orthogonal protection schemes. Orthogonality is the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1]

Protecting GroupStructureIntroduction Reagent(s)Protection ConditionsDeprotection ConditionsStability
Boc Boc₂O, Boc-ONAqueous or anhydrous base (e.g., NaHCO₃, NaOH, DMAP) in solvents like water, THF, or acetonitrile at room temperature.[2][3]Mild to strong acid (e.g., TFA, HCl in dioxane).[2]Stable to bases, nucleophiles, and catalytic hydrogenation.[3]
Cbz Cbz-Cl, Cbz-OSuAlkaline conditions (pH 8-10) using reagents like Na₂CO₃ in aqueous solution or organic bases.[4][5]Catalytic hydrogenolysis (H₂/Pd-C), strong acids (e.g., HBr/AcOH), or dissolving metal reduction.[4][6]Stable to mild acidic and basic conditions.[7]
Fmoc Fmoc-Cl, Fmoc-OSuSchotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in aqueous dioxane or THF).[8]Mild base (e.g., 20% piperidine in DMF).[9]Stable to acidic conditions and catalytic hydrogenation.[9]
Quantitative Performance of Amine Protecting Groups

While extensive quantitative data for a wide range of β-amino acids is dispersed throughout the literature, the following table provides representative yields and reaction times for the protection and deprotection of β-alanine as a model substrate. It is important to note that yields and reaction times can vary depending on the specific β-amino acid substrate, scale, and reaction conditions.

ReactionProtecting GroupSubstrateReagents and ConditionsReaction TimeYield (%)Reference
Protection CbzAmine in THF/H₂ONaHCO₃, Cbz-Cl, 0 °C to rt20 h90[5]
Protection Fmocβ-AlanineFmoc-Cl, Na₂CO₃, water/acetone12 h>95
Deprotection BocN-Boc aliphatic amineOxalyl chloride, MeOH, rt1-4 hup to 90[10]
Deprotection CbzN-Cbz protected amine5% Pd-C, H₂, MeOH, 60 °C40 h-[5]
Deprotection FmocFmoc-protected amineMorpholine, acetonitrile, rt24 h-[8]

Carboxylic Acid Protecting Groups: A Comparative Analysis

Protection of the carboxylic acid functionality is crucial to prevent unwanted side reactions during amine coupling or modification. Common choices include methyl, benzyl, and tert-butyl esters, each offering a distinct deprotection strategy.

Protecting GroupStructureIntroduction Reagent(s)Protection ConditionsDeprotection ConditionsStability
Methyl Ester CH₃OH, TMSClMethanol with an acid catalyst (e.g., TMSCl, H₂SO₄) at room temperature or reflux.[11][12]Saponification (e.g., LiOH, NaOH) or acidic hydrolysis.Stable to mildly acidic and basic conditions, and hydrogenolysis.
Benzyl Ester Benzyl alcohol, p-TsOHFischer-Speier esterification with benzyl alcohol and an acid catalyst (e.g., p-TsOH) with azeotropic water removal.[13]Catalytic hydrogenolysis (H₂/Pd-C) or strong acid/base hydrolysis.Stable to mildly acidic and basic conditions.
tert-Butyl Ester Isobutylene, Boc₂OAcid-catalyzed addition of isobutylene or reaction with Boc₂O and a catalyst.Acidolysis (e.g., TFA, HCl).[14]Stable to basic conditions and catalytic hydrogenolysis.
Quantitative Performance of Carboxylic Acid Protecting Groups

The following table summarizes typical yields for the formation of various esters of β-alanine.

ReactionProtecting GroupSubstrateReagents and ConditionsYield (%)Reference
Esterification Methyl Esterβ-AlanineTMSCl, Methanol, rtGood to Excellent[11]
Esterification Benzyl EsterAmino AcidBenzyl alcohol, p-TsOH, cyclohexane, refluxExcellent
Esterification tert-Butyl EsterN-protected amino acidtert-Butanol, anhydrous MgSO₄, BF₃·OEt₂Good

Experimental Protocols

Amine Protection

Protocol 1: Boc Protection of a β-Amino Acid

  • Dissolve the β-amino acid (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-β-amino acid.

Protocol 2: Cbz Protection of a β-Amino Acid [5]

  • Dissolve the β-amino acid (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-β-amino acid.

Protocol 3: Fmoc Protection of a β-Amino Acid [8]

  • Dissolve the β-amino acid (1.0 equiv) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3x).

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc-β-amino acid.

Carboxylic Acid Protection

Protocol 4: Methyl Esterification of a β-Amino Acid [11]

  • To the β-amino acid (0.1 mol) in a round bottom flask, slowly add freshly distilled chlorotrimethylsilane (TMSCl, 0.2 mol) with stirring.

  • Add methanol (100 mL) and stir the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the β-amino acid methyl ester hydrochloride.

Protocol 5: Benzyl Esterification of a β-Amino Acid [15]

  • In a round bottom flask equipped with a Dean-Stark apparatus, combine the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

  • Reflux the mixture for 4 hours to azeotropically remove water.

  • Cool the reaction mixture to room temperature and add ethyl acetate (80 mL).

  • Stir for 1 hour, and collect the resulting precipitate by filtration.

  • Dry the solid to give the amino acid benzyl ester p-toluenesulfonate.

Protocol 6: tert-Butyl Esterification of an N-Protected β-Amino Acid [14]

  • To a solution of the N-protected β-amino acid in an appropriate solvent, add tert-butanol.

  • Add anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the tert-butyl ester.

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start Start Beta-Amino Acid Beta-Amino Acid Start->Beta-Amino Acid Protection Reaction Protection Reaction Beta-Amino Acid->Protection Reaction Protecting Group Reagent, Base/Catalyst Protected Beta-Amino Acid Protected Beta-Amino Acid Protection Reaction->Protected Beta-Amino Acid Protected Beta-Amino Acid_dep Protected Beta-Amino Acid Protected Beta-Amino Acid->Protected Beta-Amino Acid_dep Deprotection Reaction Deprotection Reaction Protected Beta-Amino Acid_dep->Deprotection Reaction Deprotection Reagent (Acid/Base/Catalyst) Deprotected Beta-Amino Acid Deprotected Beta-Amino Acid Deprotection Reaction->Deprotected Beta-Amino Acid End End Deprotected Beta-Amino Acid->End

Caption: General workflow for the protection and deprotection of a beta-amino acid.

OrthogonalStrategy Start β-Amino Acid Amine_Protection Amine Protection (e.g., Fmoc) Start->Amine_Protection Carboxyl_Protection Carboxyl Protection (e.g., t-Butyl ester) Amine_Protection->Carboxyl_Protection Doubly_Protected Doubly Protected β-Amino Acid Carboxyl_Protection->Doubly_Protected Selective_Amine_Deprotection Selective Amine Deprotection (e.g., Piperidine) Doubly_Protected->Selective_Amine_Deprotection Peptide_Coupling Peptide Coupling Selective_Amine_Deprotection->Peptide_Coupling Selective_Carboxyl_Deprotection Selective Carboxyl Deprotection (e.g., TFA) Peptide_Coupling->Selective_Carboxyl_Deprotection Further_Modification Further Modification Selective_Carboxyl_Deprotection->Further_Modification Final_Deprotection Final Deprotection Further_Modification->Final_Deprotection

Caption: Logical flow of an orthogonal protection strategy in β-amino acid synthesis.

References

Unambiguous Stereochemistry: X-ray Crystallography Affirms the Structure of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Single-crystal X-ray crystallography provides definitive proof of the absolute configuration and conformational features of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected non-proteinogenic β-amino acid utilized in peptide synthesis. This guide compares the precision of X-ray crystallography with other common analytical techniques for structural elucidation, offering researchers a comprehensive overview of available methodologies.

The solid-state structure of the title compound, C12H15NO4, was determined by X-ray diffraction, revealing a stretched trans conformation of the butyric acid group.[1] This direct visualization of the three-dimensional atomic arrangement offers unequivocal evidence of its structure, a level of detail often inferred indirectly by other methods.

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the gold standard for absolute structural determination, other spectroscopic methods provide valuable, albeit less direct, information. The following table summarizes a comparison between X-ray crystallography and alternative analytical techniques.

ParameterX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)Mass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Connectivity, relative stereochemistry, solution-state conformation.Absolute configuration in solution.Molecular weight, elemental composition.
Sample Requirement Single, high-quality crystal.Soluble sample.Soluble sample.Small sample quantity, soluble or solid.
Ambiguity Low to none for absolute structure.Can be ambiguous for complex stereocenters without derivatization.Requires theoretical calculations for interpretation.Provides no stereochemical information.
Primary Advantage Unambiguous determination of absolute stereochemistry.[2]Provides data on solution-state dynamics.Non-destructive and applicable to a wide range of molecules in solution.High sensitivity and rapid analysis.
Limitations Crystal growth can be a significant hurdle.[2]Indirect determination of absolute configuration.Interpretation can be complex.No direct stereochemical information.

Experimental Protocols

X-ray Crystallography of this compound

The definitive structure of this compound was determined from a single crystal.[1] The key experimental details are summarized below.

Crystal Data and Structure Refinement:

ParameterValue
Chemical FormulaC12H15NO4
Formula Weight237.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)23.1413 (7)
b (Å)4.9589 (4)
c (Å)11.0879 (6)
β (°)103.075 (6)
Volume (ų)1239.41 (13)
Z4
Radiation typeCu Kα
Temperature (K)297
R-factor (R[F² > 2σ(F²)])0.046
Weighted R-factor (wR(F²))0.131

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Data Collection and Refinement:

Data were collected on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for structural validation using X-ray crystallography and a comparative overview of alternative analytical approaches.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Synthesis of this compound crystallization Crystallization synthesis->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction reduction Data Reduction & Correction diffraction->reduction solution Structure Solution (e.g., SHELXS) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation & Analysis refinement->validation

X-ray Crystallography Workflow

analytical_comparison cluster_xray Definitive Method cluster_spectroscopy Spectroscopic & Spectrometric Methods compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr vcd Vibrational Circular Dichroism compound->vcd ms Mass Spectrometry compound->ms xray_result Absolute 3D Structure xray->xray_result nmr_result Connectivity & Relative Stereochemistry nmr->nmr_result vcd_result Absolute Configuration (in solution) vcd->vcd_result ms_result Molecular Weight & Formula ms->ms_result

Structural Analysis Methodologies

References

A Comparative Guide to Coupling Reagents for the Incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of peptides containing non-standard or sterically hindered amino acids is a critical challenge in modern drug discovery and chemical biology. The incorporation of β-amino acids, such as (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-β-homoalanine), into a peptide backbone can impart unique conformational constraints and proteolytic stability. However, the steric bulk and altered geometry of these building blocks often lead to incomplete reactions and low yields when using standard coupling protocols.

This guide provides an objective comparison of modern coupling reagents to facilitate the efficient incorporation of Cbz-β-homoalanine and other hindered residues. It is important to clarify that This compound is a protected amino acid building block, not a coupling reagent itself. The focus of this guide is to compare the efficacy of various coupling reagents—the molecules that activate the carboxylic acid for amide bond formation—in adding this specific building block to a peptide chain.

Quantitative Performance Analysis of Coupling Reagents

The choice of coupling reagent is paramount for overcoming the steric hindrance associated with β-amino acids. The most effective reagents are typically onium salts (aminium/uronium or phosphonium) which form highly reactive esters in situ. The following tables summarize the performance of common high-efficiency coupling reagents. Data is compiled from studies on sterically hindered couplings, which serve as a reliable proxy for the performance expected with Cbz-β-homoalanine.

Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids

Reagent ClassCoupling ReagentRelative ReactivityRacemization RiskKey Advantages & Disadvantages
Aminium/Uronium Salts HATU Very HighLowFaster and more efficient than HBTU, especially for difficult sequences; forms highly reactive OAt esters.[1][2]
HBTU HighLowWidely used and reliable for many standard and difficult couplings.[3] Can cause N-terminal guanidinylation if used in excess.
COMU Very HighVery LowOxyma-based reagent with an improved safety profile (non-explosive).[4] High solubility and efficiency comparable or superior to HATU.[5]
Phosphonium Salts PyBOP HighVery LowHigh efficiency with minimal risk of racemization, making it ideal for sensitive amino acids.[6] Does not cause guanidinylation.
PyAOP Very HighVery LowOAt-based phosphonium salt; more reactive than PyBOP and highly effective for N-methylated and other very hindered amino acids.[2]
Carbodiimides DIC / Oxyma Moderate-HighLowCost-effective; Oxyma is a superior additive to HOBt for suppressing racemization and increasing reaction rates.[4] Reaction times may be slower.

Table 2: Kinetic and Yield Data for Aza-Peptide Bond Formation (A Model for Difficult Couplings)

This table presents data from a kinetic study on aza-peptide bond formation, which is a slow reaction that models the challenges of sterically hindered couplings. The data illustrates the relative power of different activators.

Coupling ReagentHalf-Life (t½) at 25°C (min)Final Yield (%)
COMU 17~100
HATU 40~100
HCTU 40~55
PyBOP 150~60
TBTU 150~60
Data adapted from a study on aza-peptide synthesis, which highlights the superior performance of Oxyma- and OAt-based reagents in challenging coupling reactions.[7]

Diagrams of Key Processes

To visualize the workflows and logical relationships in peptide synthesis, the following diagrams are provided.

G cluster_workflow SPPS Workflow for Incorporating a β-Amino Acid Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction Resin->Coupling AA Cbz-β-homoalanine (Building Block) Activation Activation: Formation of Reactive Ester AA->Activation Reagent Coupling Reagent (e.g., HATU, PyBOP) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Wash Wash Step Coupling->Wash Result Resin-Bound Peptide (β-Amino Acid Incorporated) Wash->Result Deprotection Next Cycle: Fmoc Deprotection Result->Deprotection G cluster_comparison Logical Comparison of Coupling Reagent Classes Aminium Aminium/Uronium Salts HATU, HBTU, COMU + Very High Reactivity + Fast Kinetics - Potential Guanidinylation (HBTU/HATU) Reactivity High Reactivity & Speed Aminium->Reactivity Best Safety Safety Profile (Non-Explosive) Aminium->Safety Good (COMU) Fair (HATU/HBTU) Cost Cost- Effectiveness Aminium->Cost Fair Phosphonium Phosphonium Salts PyBOP, PyAOP + High Reactivity + Very Low Racemization - Byproducts can be difficult to remove Phosphonium->Reactivity Excellent Phosphonium->Safety Good Phosphonium->Cost Higher Carbodiimide Carbodiimides + Additives DIC + Oxyma/HOBt + Cost-Effective + Low Racemization (with additives) - Slower Reaction Times Carbodiimide->Reactivity Good Carbodiimide->Safety Excellent Carbodiimide->Cost Best

References

Spectroscopic Comparison of (S) and (R) Enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative spectroscopic analysis of the (S) and (R) enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a key chiral building block in pharmaceutical synthesis. While direct side-by-side experimental spectra for these specific enantiomers are not extensively available in public literature, this document outlines the expected spectroscopic behavior based on fundamental principles of stereochemistry and data from analogous compounds. We present predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Crucially, this guide details the chiroptical techniques—Optical Rotation and Circular Dichroism (CD) spectroscopy—which are essential for differentiating between the enantiomers. Detailed experimental protocols for each analytical technique are provided to support researchers in their own characterization efforts.

Introduction: The Challenge of Enantiomer Differentiation

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as NMR, IR, and MS will produce identical spectra for both the (S) and (R) enantiomers. Differentiation is only possible through methods that employ a chiral medium or a chiral probe, with chiroptical techniques being the most common and direct methods. This guide will first present the expected identical outcomes from achiral spectroscopic methods and then focus on the chiroptical methods that reveal their mirror-image relationship.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the (S) and (R) enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid.

Disclaimer: The NMR and IR data presented below are predicted values based on the analysis of the compound's structure and spectroscopic data from similar molecules, such as butanoic acid and other N-Cbz protected amino acids. They serve as a guide for what to expect during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers are expected to be identical.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.35Multiplet5HPhenyl-H
~5.10Singlet2H-OCH₂ -Ph
~5.0-5.2Broad Doublet1H-NH -
~4.1-4.3Multiplet1HH-3 (-CH (NHCbz)-)
~2.5-2.6Doublet of Doublets2HH-2 (-CH₂ -COOH)
~1.25Doublet3HH-4 (-CH₃ )

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~177-179C =O (Carboxylic Acid)
~156C =O (Carbamat)
~136Phenyl C (quaternary)
~128.5Phenyl C -H
~128.1Phenyl C -H
~128.0Phenyl C -H
~67-OC H₂-Ph
~45-47C-3
~40-42C-2
~20C-4
Infrared (IR) Spectroscopy

The IR spectra of both enantiomers will be identical, displaying characteristic absorptions for the functional groups present.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3300MediumN-H stretch (Amide)
3100-3000MediumC-H stretch (Aromatic)
2980-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (Amide I)
~1530StrongN-H bend (Amide II)
1495, 1455MediumC=C stretch (Aromatic ring)
1320-1210StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry will yield an identical molecular ion peak and fragmentation pattern for both enantiomers.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
238.1079[M+H]⁺ (Calculated for C₁₂H₁₆NO₄⁺)
260.0898[M+Na]⁺ (Calculated for C₁₂H₁₅NNaO₄⁺)
194.1181[M-COOH+H]⁺
108.0597[C₇H₈O]⁺ (troponium ion from benzyl group)
91.0542[C₇H₇]⁺ (tropylium ion)
Chiroptical Spectroscopy

Chiroptical methods are essential for distinguishing between the (S) and (R) enantiomers. They will exhibit equal but opposite responses.

Table 5: Expected Chiroptical Properties

Technique(S)-Enantiomer(R)-EnantiomerPrinciple
Optical Rotation Specific Rotation [α] = +X°Specific Rotation [α] = -X°Rotation of plane-polarized light in opposite directions.
Circular Dichroism (CD) Positive/Negative Cotton effectsMirror-image spectrum with opposite Cotton effectsDifferential absorption of left- and right-circularly polarized light.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a 45° pulse width, a relaxation delay of 2-5 seconds, and an accumulation of 1024 or more scans with broadband proton decoupling.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or KBr pellet without sample) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode for optimal detection of [M+H]⁺ and [M+Na]⁺ adducts.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the molecular ion peak and characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL. The buffer/solvent must not have significant absorbance in the measurement region.[1]

  • Cuvette: Use a quartz cuvette with a path length appropriate for the wavelength region (e.g., 0.1-1.0 cm).[1]

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm). Record the CD signal (in millidegrees) as a function of wavelength.

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the observed ellipticity (θ) to molar ellipticity ([θ]) for standardized comparison.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of a comparative spectroscopic analysis of enantiomers.

Spectroscopic_Workflow cluster_samples Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiroptical Spectroscopy cluster_results Results Analysis S_Enantiomer (S)-Enantiomer NMR NMR (¹H, ¹³C) S_Enantiomer->NMR IR FTIR S_Enantiomer->IR MS Mass Spec S_Enantiomer->MS CD Circular Dichroism S_Enantiomer->CD OR Optical Rotation S_Enantiomer->OR R_Enantiomer (R)-Enantiomer R_Enantiomer->NMR R_Enantiomer->IR R_Enantiomer->MS R_Enantiomer->CD R_Enantiomer->OR Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Mirror Mirror-Image Spectra CD->Mirror OR->Mirror

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

Logical_Relationship cluster_enantiomers Enantiomers cluster_properties Spectroscopic Properties cluster_outcome Observed Outcome Molecule 3-(((benzyloxy)carbonyl)amino)butanoic acid S_Form (S)-Enantiomer Molecule->S_Form R_Form (R)-Enantiomer Molecule->R_Form Achiral Achiral Spectra (NMR, IR, MS) S_Form->Achiral Chiral Chiroptical Spectra (CD, Optical Rotation) S_Form->Chiral R_Form->Achiral R_Form->Chiral Identical Identical Achiral->Identical Opposite Equal & Opposite Chiral->Opposite

Caption: Logical relationship of enantiomers and their spectroscopic outcomes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step operational and disposal plan for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid derivative. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to shield the skin.[3]

  • Respiratory Protection: If working with a powder form or in an area with insufficient ventilation, a dust respirator should be used to minimize inhalation.[2][3]

General handling precautions include avoiding contact with skin, eyes, and clothing, and washing hands thoroughly after handling.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Hazard Profile Summary

Based on analogous compounds, the potential hazards are summarized below. This information should guide all handling and disposal procedures.

Hazard ClassificationGHS Hazard Statement (Analogous Compounds)Source Analogy
Skin Corrosion/IrritationH315: Causes skin irritationAmino-PEG2-C2-acid[3], Butanoic acid
Serious Eye Damage/IrritationH319: Causes serious eye irritationAmino-PEG2-C2-acid[3], Butanoic acid
Specific Target Organ Toxicity (Single)H335: May cause respiratory irritationAmino-PEG2-C2-acid[3]
Acute Oral ToxicityH302: Harmful if swallowedAmino-PEG2-C2-acid[4]

Step-by-Step Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste.[3] Disposal must adhere to all local, state, and federal regulations.[1][3] Do not dispose of this chemical in regular trash or down the sink. [3][5]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment: Due to the lack of specific safety data, treat this compound as a potentially hazardous substance.[1]

  • Waste Collection:

    • Solid Waste: Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. This should be placed within a designated solid hazardous waste container.[6] Contaminated disposables such as weighing boats, gloves, and wipes must also be disposed of in this container.[6]

    • Liquid Waste: All solutions containing this compound should be collected in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used.[6] Do not mix incompatible waste streams.[7]

    • Contaminated Labware:

      • Disposable Labware: Items like pipette tips and vials that have been in contact with the chemical should be placed in the solid hazardous waste container.[6]

      • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6] Following decontamination, the glassware can be washed using standard laboratory procedures.

  • Container Management:

    • Use a container made of a compatible material, such as a high-density polyethylene (HDPE) container for this type of waste.[1][7]

    • Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[1] The label should also include the date of waste generation and identify the primary hazards (e.g., "Irritant," "Potentially Toxic").[1]

    • Ensure all waste containers are securely sealed and stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][7]

  • Spill Management:

    • In the event of a spill, restrict access to the area.[6]

    • For a solid spill, prevent the generation of dust.[2]

    • Cover the spill with an inert absorbent material.[6]

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2][6]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Provide the EHS department with all available information about the compound, including a copy of this disposal guide.[1]

    • The hazardous waste must be disposed of through an authorized hazardous or special waste collection point.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_assessment 1. Initial Assessment & Handling cluster_waste_generation 2. Waste Generation cluster_collection 3. Waste Segregation & Collection cluster_final_disposal 4. Final Disposal start Start: Handling of this compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused/expired compound - Contaminated disposables waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Rinsate from decontamination waste_type->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store Store sealed containers in a designated secondary containment area collect_solid->store collect_liquid->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.Protects against splashes that can cause severe eye damage.[1]
Hands Neoprene or nitrile gloves.These materials are resistant to organic acids, preventing skin burns and irritation.[1]
Body A knee-length laboratory coat.Protects skin and personal clothing from spills.[1]
Feet Closed-toe shoes.Shields feet from accidental spills.[1]
Respiratory Use in a well-ventilated area or with a respirator.An N95 mask is suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels to protect against inhalation of acid fumes and vapors.[2]

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following step-by-step protocol to minimize risk.

StepProcedure
1. Preparation Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Donning PPE Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
3. Handling Avoid direct contact with the chemical. Use appropriate tools to handle the substance. Minimize dust generation and accumulation.[4]
4. Spills In case of a spill, immediately evacuate the area and alert others. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures.
5. Post-Handling After handling, wash your hands thoroughly. Clean all equipment and the work area.
6. Storage Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure safety.

StepProcedure
1. Waste Collection Collect waste in a clearly labeled, compatible container with a tightly fitting cap.
2. Neutralization (for small quantities) If permissible by your institution's guidelines, small quantities of the acid can be neutralized. Slowly add a weak base, such as sodium bicarbonate, to a diluted solution of the acid until the pH is between 5 and 9.[1]
3. Hazardous Waste Disposal For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.[1] Follow your institution's guidelines for hazardous waste pickup and disposal. Do not mix with other waste streams unless explicitly permitted.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Work in Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem spill_response Spill Response Plan handle_chem->spill_response decontaminate Decontaminate & Clean handle_chem->decontaminate collect_waste Collect Waste handle_chem->collect_waste wash_hands Wash Hands decontaminate->wash_hands store_chem Store Chemical wash_hands->store_chem neutralize Neutralize (if applicable) collect_waste->neutralize dispose_haz Dispose as Hazardous Waste collect_waste->dispose_haz Large Quantities neutralize->dispose_haz

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.